Relenopride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1221416-43-8 |
|---|---|
Molecular Formula |
C24H30ClFN4O4 |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
[(1S)-3-[4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidin-1-yl]-1-(4-fluorophenyl)propyl] carbamate |
InChI |
InChI=1S/C24H30ClFN4O4/c1-33-22-13-20(27)19(25)12-18(22)23(31)29-14-15-6-9-30(10-7-15)11-8-21(34-24(28)32)16-2-4-17(26)5-3-16/h2-5,12-13,15,21H,6-11,14,27H2,1H3,(H2,28,32)(H,29,31)/t21-/m0/s1 |
InChI Key |
KGMMSPVVHZGPHL-NRFANRHFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)N)Cl)N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCC(C3=CC=C(C=C3)F)OC(=O)N)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
Relenopride (YKP10811): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relenopride (also known as YKP10811) is an investigational small molecule that has been evaluated for its therapeutic potential in gastrointestinal motility disorders, including functional constipation and gastroparesis, as well as for certain neurological conditions.[1][2] As a prokinetic agent, its primary mechanism of action centers on the modulation of serotonergic pathways in the gastrointestinal tract. This technical guide provides an in-depth overview of the molecular pharmacology of this compound, detailing its mechanism of action, receptor selectivity, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Selective 5-HT₄ Receptor Agonism
This compound is a potent and selective agonist of the serotonin 4 (5-HT₄) receptor.[3][4] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) predominantly expressed on neurons and other cells, including epithelial cells, within the gastrointestinal tract.[5] Activation of these receptors is known to play a crucial role in regulating intestinal peristalsis and motility. By binding to and activating 5-HT₄ receptors, this compound initiates a signaling cascade that enhances gastrointestinal motility and transit.
Downstream Signaling Pathway
The agonistic activity of this compound at the 5-HT₄ receptor triggers a well-defined intracellular signaling cascade. The 5-HT₄ receptor is coupled to the stimulatory G-protein, Gαs. Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in enhanced neurotransmitter release (e.g., acetylcholine) and modulation of smooth muscle contractility, which collectively promote gastrointestinal motility.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity
This table presents the binding affinity of this compound for the human 5-HT₄ receptor and its selectivity over other serotonin receptor subtypes. Binding affinity is expressed as the inhibitor constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) | Fold Selectivity vs. 5-HT₄ |
| 5-HT₄ | 4.96 | - |
| 5-HT₂ₐ | 600 | 121x |
| 5-HT₂ₑ | 31 | 6.25x |
Table 2: Functional Activity
This table outlines the functional activity of this compound at the 5-HT₂ₑ receptor. The IC₅₀ value represents the concentration of the drug that produces 50% inhibition of the receptor's function.
| Receptor Subtype | Functional Activity | IC₅₀ (µM) |
| 5-HT₂ₑ | Antagonist | 2.1 |
Experimental Protocols
The following sections describe the general methodologies employed in the key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for the 5-HT₄, 5-HT₂ₐ, and 5-HT₂ₑ receptors.
-
General Protocol:
-
Receptor Source: Membranes from cells recombinantly expressing the human serotonin receptor subtypes of interest are prepared.
-
Radioligand: A specific radiolabeled ligand (e.g., [³H]-GR113808 for 5-HT₄ receptors) is used at a concentration below its Kₔ.
-
Competition Binding: The receptor membranes and radioligand are incubated with varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from unbound radioligand.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Accumulation Functional Assay
This type of assay is used to measure the ability of a compound to stimulate or inhibit the production of intracellular cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.
-
Objective: To determine the functional activity of this compound at the 5-HT₄ receptor (i.e., agonist activity).
-
General Protocol:
-
Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₄ receptor is used.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then stimulated with varying concentrations of this compound for a defined period.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The data are plotted as a dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximal response (Eₘₐₓ).
-
In Vivo and Clinical Evidence
Preclinical studies in animal models have demonstrated the prokinetic effects of this compound. In dogs, YKP10811 was shown to accelerate gastric emptying and enhance antral contractions via a 5-HT₄ mechanism. In rat models, this compound exhibited antinociceptive activity in inflammation and acute stress-induced colonic hypersensitivity, an effect that was blocked by a 5-HT₄ receptor antagonist.
Clinical trials in humans have further substantiated these findings. In a randomized, double-blind, placebo-controlled study in patients with functional constipation, this compound was shown to accelerate gastrointestinal and colonic transit and improve bowel function. The 10 mg and 20 mg doses were generally the most effective in these studies.
Conclusion
This compound (YKP10811) is a selective 5-HT₄ receptor agonist with a well-defined mechanism of action. Its high affinity and selectivity for the 5-HT₄ receptor, coupled with its demonstrated prokinetic effects in both preclinical and clinical settings, underscore its potential as a therapeutic agent for gastrointestinal motility disorders. The downstream signaling pathway, initiated by Gαs-protein activation and leading to increased intracellular cAMP, provides a clear molecular basis for its observed physiological effects. Further research and clinical development will continue to delineate the full therapeutic profile of this compound.
References
- 1. Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Stress-Induced Chronic Visceral Pain of Gastrointestinal Origin [frontiersin.org]
- 5. A randomized trial of 5-hydroxytryptamine4-receptor agonist, YKP10811, on colonic transit and bowel function in functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Relenopride: A Technical Guide to its 5-HT4 Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relenopride (also known as YKP10811) is a potent and selective partial agonist of the serotonin 4 (5-HT4) receptor.[1][2] This receptor is a member of the G-protein coupled receptor (GPCR) family and is primarily coupled to the Gs alpha subunit, initiating a signaling cascade that plays a crucial role in gastrointestinal motility.[3][4][5] As such, this compound has been investigated for its therapeutic potential in treating disorders characterized by impaired gut function, such as functional constipation and gastroparesis. This technical guide provides an in-depth overview of the 5-HT4 receptor agonist activity of this compound, including its binding affinity, signaling pathways, and the experimental protocols used for its characterization.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for the human 5-HT4 receptor and key off-target serotonin receptors. The data highlights the selectivity of this compound for the 5-HT4 receptor.
| Receptor | Parameter | Value (nM) |
| 5-HT4 | Ki | 4.96 |
| 5-HT2A | Ki | 600 |
| 5-HT2B | Ki | 31 |
| 5-HT2B | IC50 | 2100 |
Table 1: Binding affinities (Ki) and inhibitory concentration (IC50) of this compound at various serotonin receptors.
Signaling Pathways
Activation of the 5-HT4 receptor by an agonist like this compound initiates two primary signaling pathways: a canonical G-protein dependent pathway and a non-canonical G-protein independent pathway.
Canonical Gs-Coupled Signaling Pathway
The primary and most well-characterized signaling pathway for the 5-HT4 receptor involves its coupling to a stimulatory G-protein (Gs).
Caption: Canonical 5-HT4 receptor Gs-coupled signaling pathway.
Non-Canonical G-Protein Independent Signaling Pathway
In addition to the classical Gs pathway, the 5-HT4 receptor can also signal independently of G-proteins through the activation of Src, a non-receptor tyrosine kinase. This pathway is also involved in modulating cellular responses.
Caption: Non-canonical 5-HT4 receptor G-protein independent signaling via Src.
Experimental Protocols
The characterization of this compound's 5-HT4 receptor agonist activity relies on two key in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays, such as cAMP accumulation assays, to measure its efficacy as an agonist.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. For the 5-HT4 receptor, the radiolabeled antagonist [3H]-GR113808 is commonly used.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the 5-HT4 receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand ([3H]-GR113808) and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT4 receptor antagonist.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs-coupled receptors like the 5-HT4 receptor.
Methodology:
-
Cell Culture and Plating:
-
A cell line stably or transiently expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
The cells are harvested and seeded into a multi-well plate and incubated to allow for attachment.
-
-
Agonist Stimulation:
-
The cell culture medium is removed, and the cells are incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Varying concentrations of the agonist (this compound) are added to the wells.
-
The plate is incubated for a specific period to allow for cAMP accumulation.
-
-
cAMP Detection:
-
The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the cell lysates are determined from the standard curve.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a novel 5-HT4 receptor agonist.
Caption: Experimental workflow for characterizing a 5-HT4 receptor agonist.
Conclusion
This compound is a selective 5-HT4 receptor partial agonist with high affinity for its target. Its mechanism of action involves the activation of both Gs-coupled and Src-mediated signaling pathways, leading to downstream cellular effects that enhance gastrointestinal motility. The characterization of its pharmacological profile is achieved through a combination of well-established in vitro techniques, including radioligand binding and cAMP accumulation assays. This in-depth understanding of this compound's interaction with the 5-HT4 receptor is fundamental for its continued development as a potential therapeutic agent for gastrointestinal disorders.
References
- 1. GPCRs signaling directly through Src-family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Relenopride selectivity profile 5-HT2A 5-HT2B
An In-depth Technical Guide to the Selectivity Profile of Relenopride at 5-HT2A and 5-HT2B Receptors
Abstract
This compound (YKP10811) is a potent and selective 5-HT4 receptor agonist developed for gastrointestinal motility disorders.[1][2] A comprehensive understanding of its interaction with other serotonin receptor subtypes is critical for a complete pharmacological characterization and safety assessment. This document provides a detailed technical overview of the binding affinity and functional selectivity of this compound for the 5-HT2A and 5-HT2B receptors. It includes quantitative binding data, detailed experimental protocols for affinity and functional assessment, and diagrams of the associated signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.
This compound Selectivity Profile: Binding Affinity
This compound's primary pharmacological activity is as a selective agonist at the 5-HT4 receptor.[1][3] However, characterization studies have revealed off-target binding to other serotonin receptor subtypes, notably the 5-HT2A and 5-HT2B receptors. The binding affinities, expressed as inhibition constants (Ki), quantify the concentration of this compound required to occupy 50% of the receptors in vitro.
This compound demonstrates a clear selective binding preference for the 5-HT2B receptor over the 5-HT2A receptor. It has approximately 19-fold higher affinity for the 5-HT2B subtype.[1]
Table 1: this compound Binding Affinity (Ki) at Serotonin Receptors
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. 5-HT4 | Selectivity (fold) 5-HT2B vs. 5-HT2A |
| 5-HT4 | 4.96 | - | - |
| 5-HT2B | 31 | 6.25 | 19.35 |
| 5-HT2A | 600 | 121 | - |
| Data sourced from competitive radioligand binding assays. |
This compound Selectivity Profile: Functional Activity
Beyond binding affinity, functional assays are essential to determine whether a ligand acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). Studies indicate that while this compound binds to the 5-HT2B receptor, it does not activate it. Instead, it functions as an antagonist.
Table 2: this compound Functional Activity at Serotonin 5-HT2 Receptors
| Receptor Subtype | Functional Activity | IC50 (μM) |
| 5-HT2B | Antagonist | 2.1 |
| 5-HT2A | No significant activity | > 10 |
| Data sourced from in vitro functional assays. |
This antagonist activity at the 5-HT2B receptor is a significant finding, as 5-HT2B receptor agonism has been linked to drug-induced valvular heart disease. The antagonist profile of this compound at this subtype suggests a lower risk for this specific adverse effect.
Experimental Methodologies
The determination of binding affinity and functional activity relies on standardized in vitro pharmacological assays.
Radioligand Binding Assay (for Ki Determination)
This method quantifies the affinity of a test compound (this compound) by measuring its ability to displace a known radioactive ligand that binds specifically to the target receptor.
Protocol Overview:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A or 5-HT2B receptor are prepared. Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor-expressing membranes, a specific radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
For 5-HT2A: A common radioligand is [3H]ketanserin.
-
For 5-HT2B: A common radioligand is [3H]-LSD or [3H]-mesulergine.
-
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes at 37°C or room temperature).
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
Functional Assay (for IC50/EC50 Determination)
Functional assays measure the cellular response following receptor activation or inhibition. For Gq-coupled receptors like 5-HT2A and 5-HT2B, this is often a measurement of downstream second messengers like inositol phosphates (IP) or intracellular calcium (Ca2+).
Protocol Overview (Calcium Flux Assay):
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A or 5-HT2B receptor are plated in 96-well plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound (this compound).
-
Agonist Mode: Buffer or vehicle is added.
-
-
Agonist Stimulation: A known 5-HT2A/2B agonist (like serotonin) is added to all wells to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time as changes in fluorescence intensity using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis:
-
Antagonist Mode: The ability of this compound to inhibit the agonist-induced fluorescence signal is measured. An IC50 value is determined, representing the concentration of this compound that causes 50% inhibition of the maximum agonist response.
-
Agonist Mode: Any increase in fluorescence caused by this compound alone is measured to determine agonist activity (EC50).
-
Caption: Workflow for a Functional Calcium Flux Assay.
Receptor Signaling Pathways
Both 5-HT2A and 5-HT2B receptors belong to the Gq/11 family of G-protein coupled receptors (GPCRs). Their activation by an agonist initiates a canonical signaling cascade.
5-HT2A Receptor Signaling
Upon agonist binding, the 5-HT2A receptor activates the Gαq subunit of its associated G-protein. This stimulates the enzyme Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream cellular proteins to mediate the physiological response.
Caption: Canonical 5-HT2A Receptor Gq Signaling Pathway.
5-HT2B Receptor Signaling
The 5-HT2B receptor shares the primary Gq-PLC-IP3/DAG signaling pathway with the 5-HT2A receptor. Activation leads to an increase in intracellular calcium and PKC activation. In addition, 5-HT2B receptor stimulation has been shown to engage other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is associated with mitogenic effects and cell growth. Some studies also point to the involvement of β-arrestin-mediated signaling, which can lead to pathway-specific outcomes (biased signaling).
Caption: Key 5-HT2B Receptor Signaling Pathways.
Conclusion
This compound is a selective 5-HT4 receptor agonist with a well-defined selectivity profile at the 5-HT2A and 5-HT2B receptors. It exhibits a moderate binding affinity for the 5-HT2B receptor (Ki = 31 nM) and a low affinity for the 5-HT2A receptor (Ki = 600 nM). Critically, its functional activity at the 5-HT2B receptor is antagonistic (IC50 = 2.1 μM), which is a favorable safety characteristic given the association of 5-HT2B agonism with cardiac valvulopathy. This detailed profile, established through standard radioligand binding and functional assays, provides crucial information for researchers and drug developers, supporting the continued investigation of this compound for its primary indication.
References
YKP10811: A Technical Guide for Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKP10811 is a novel, selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist that has demonstrated significant potential in the treatment of gastrointestinal (GI) motility disorders, particularly functional constipation.[1][2] As a benzamide derivative, its prokinetic effects stem from its targeted action on the 5-HT4 receptors, which are crucial in regulating GI motility.[2][3] This technical guide provides a comprehensive overview of the available preclinical and clinical data on YKP10811, with a focus on its mechanism of action, efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action: 5-HT4 Receptor Agonism
YKP10811 functions as a selective agonist for the 5-HT4 receptor.[1] The activation of these receptors, which are widely expressed on enteric neurons, epithelial cells, and smooth muscle cells, initiates a signaling cascade that ultimately enhances gastrointestinal motility. The binding of YKP10811 to the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP modulates the release of neurotransmitters such as acetylcholine, which in turn stimulates muscle contractions and promotes peristalsis. This targeted mechanism allows for the acceleration of GI transit and improvement in bowel function.
Figure 1: Simplified signaling pathway of YKP10811 via the 5-HT4 receptor.
Preclinical Efficacy
Canine Model of Gastric Motility
In a study involving dogs, YKP10811 demonstrated potent prokinetic effects on gastric motility. The drug accelerated both liquid and solid gastric emptying in a dose-dependent manner and enhanced antral contractions. Notably, YKP10811 did not affect gastric accommodation. These effects were mediated through the 5-HT4 receptor, as they were blocked by a 5-HT4 antagonist. The study also highlighted that YKP10811 is substantially more potent than tegaserod, another 5-HT4 agonist.
| Parameter | YKP10811 Dose | Observation |
| Liquid Gastric Emptying | 0.3, 1, and 3 mg/kg | Dose-dependent acceleration |
| 30 mg/kg | Accelerated emptying from 15 to 90 minutes | |
| Solid Gastric Emptying (Glucagon-induced delay) | 0.1 mg/kg | Significant acceleration |
| Antral Contractions | 0.3 mg/kg | Enhanced contractions |
| Gastric Accommodation | 0.3 mg/kg | No alteration |
Table 1: Summary of Preclinical Efficacy of YKP10811 in a Canine Model
Rat Model of Visceral Hypersensitivity
In rat models, YKP10811 exhibited antinociceptive properties, suggesting a potential role in managing visceral hypersensitivity, a common feature of irritable bowel syndrome with constipation (IBS-C). The drug reduced colonic hypersensitivity induced by both inflammation (trinitrobenzene sulfonic acid) and acute stress. This effect was also mediated by 5-HT4 receptors. Importantly, YKP10811 maintained its efficacy after repeated administrations, unlike tegaserod.
Clinical Efficacy in Functional Constipation
A randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT01523184) evaluated the safety and efficacy of YKP10811 in patients with functional constipation as defined by the Rome III criteria. The study demonstrated that YKP10811 accelerates gastrointestinal and colonic transit and improves bowel function compared to placebo.
Quantitative Efficacy Data
The trial assessed various transit and bowel function parameters, with the 10 mg and 20 mg doses generally being the most effective.
| Efficacy Endpoint | Placebo | YKP10811 (10 mg) | YKP10811 (20 mg) | YKP10811 (30 mg) |
| Colonic Transit | ||||
| Colon Filling at 6h | - | Significant Acceleration (P < 0.05) | Significant Acceleration (P < 0.05) | - |
| Ascending Colon Emptying t1/2 | - | Significant Acceleration | Significant Acceleration | - |
| Colonic Transit at 24h | - | Significant Acceleration | Significant Acceleration | - |
| Colonic Transit at 48h | - | Significant Acceleration | Significant Acceleration | - |
| Bowel Function | ||||
| Stool Consistency (8 days) | - | Increased | Increased | - |
Table 2: Summary of Clinical Efficacy of YKP10811 in Patients with Functional Constipation
Experimental Protocols
Phase 2 Clinical Trial (NCT01523184) Protocol
Figure 2: Workflow of the Phase 2 clinical trial for YKP10811.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 55 patients with functional constipation according to the Rome III criteria.
-
Intervention: Participants were randomly assigned to receive YKP10811 at doses of 10 mg, 20 mg, or 30 mg, or a placebo, once daily for 8 days.
-
Efficacy Assessment:
-
Gastrointestinal and Colonic Transit: Measured at baseline and on days 7-9 using validated scintigraphy to assess gastric emptying half-time, small-bowel transit (colon filling at 6 hours), and colonic transit (geometric center at 4, 24, and 48 hours).
-
Bowel Function: Patients maintained a daily diary from day 1 to 9, recording the time to the first bowel movement, the number of bowel movements per day, and stool consistency using the Bristol Stool Form Scale.
-
-
Safety Assessment: Included monitoring of adverse events, clinical laboratory tests, and electrocardiograms.
Canine Gastric Motility Study Protocol
-
Animal Model: Healthy dogs.
-
Experiments:
-
Dose-response effects on liquid gastric emptying: Dogs received varying doses of YKP10811.
-
Effects on solid gastric emptying: Gastric emptying was delayed with glucagon, and the effects of YKP10811 and tegaserod were compared. The mechanism was confirmed using a 5-HT4 antagonist (GR113808).
-
Effects on antral contractions: Measured after administration of a low dose of YKP10811.
-
Effects on gastric accommodation: Assessed after a low dose of YKP10811.
-
Safety and Tolerability
In the Phase 2 clinical trial, YKP10811 was well-tolerated, and no serious adverse events were reported. The preclinical study in dogs also noted no adverse events or cardiac dysrhythmia, even at a dose 300 times the lowest effective dose. While YKP10811 showed some binding to 5-HT2A and 5-HT2B receptors at high concentrations in vitro, no significant off-target effects were observed in the clinical setting at the tested doses.
Conclusion and Future Directions
YKP10811 is a promising selective 5-HT4 receptor agonist for the treatment of gastrointestinal motility disorders. Both preclinical and clinical data support its efficacy in accelerating GI transit and improving bowel function in constipation. Its favorable safety profile in early studies is encouraging. Further investigation in larger, long-term Phase 3 trials is warranted to confirm its efficacy and safety in a broader patient population and to explore its potential in other motility disorders such as IBS-C and gastroparesis.
Figure 3: Logical relationship of YKP10811's mechanism to therapeutic outcomes.
References
- 1. A randomized trial of 5-hydroxytryptamine4-receptor agonist, YKP10811, on colonic transit and bowel function in functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphyonline.com [graphyonline.com]
Relenopride in the Treatment of Rare Neurological Diseases: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Relenopride (also known as YKP-10811) is a potent and selective serotonin 4 (5-HT4) receptor agonist under development by SK Biopharmaceuticals.[1][2][3] While initially investigated for gastrointestinal motility disorders, its development pipeline includes an active program for the treatment of rare neurological diseases, currently in Phase I/II clinical trials.[4] This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, and potential therapeutic applications of this compound in the context of rare neurological disorders. Due to the early stage of development and the proprietary nature of the data, this document synthesizes publicly available information on this compound and the broader class of 5-HT4 receptor agonists to build a framework for its potential in neurology.
Introduction
This compound is a small molecule that acts as an agonist at the 5-HT4 receptor.[1] SK Biopharmaceuticals, a company with a core competency in developing drugs that can penetrate the blood-brain barrier, is advancing this compound for central nervous system (CNS) disorders. In 2018, SK Biopharmaceuticals entered into a joint venture with Glycyx Therapeutics to specifically focus on the development of this compound for rare neurological diseases.
The therapeutic potential of 5-HT4 receptor agonists in neurological disorders is predicated on their ability to modulate key neuronal processes implicated in the pathophysiology of various diseases. These processes include promoting neurogenesis, enhancing cognitive function, and increasing the release of pro-cognitive neurotransmitters like acetylcholine.
Mechanism of Action: 5-HT4 Receptor Agonism in the CNS
The 5-HT4 receptor is a Gs-protein coupled receptor predominantly expressed in the gastrointestinal tract, but also found in various regions of the brain, including the hippocampus, striatum, and prefrontal cortex. Its activation in the CNS initiates a signaling cascade with several downstream effects relevant to the treatment of neurological diseases.
Primary Signaling Pathway
Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, upregulating the expression of genes involved in neuroplasticity, neurogenesis, and neuronal survival, including Brain-Derived Neurotrophic Factor (BDNF).
Modulation of Neurotransmitter Release
5-HT4 receptor activation has been shown to enhance the release of acetylcholine, a neurotransmitter crucial for learning and memory. This effect is thought to be mediated by the modulation of potassium channels in presynaptic terminals, leading to increased neuronal excitability and neurotransmitter release.
Preclinical and Clinical Data
While specific data for this compound in rare neurological diseases are not publicly available, preclinical studies and clinical trials in other indications provide valuable insights into its pharmacological profile.
Preclinical Data
Preclinical studies have primarily focused on the prokinetic effects of this compound (YKP-10811) in animal models of gastrointestinal dysfunction.
| Parameter | Animal Model | Key Findings | Reference |
| Gastric Emptying | Dog | Accelerated liquid and solid gastric emptying. | |
| Antral Contractions | Dog | Enhanced antral contractions. | |
| Visceral Hypersensitivity | Rat | Suppressed visceral hypersensitivity induced by stress and inflammation. |
Table 1: Summary of Preclinical Findings for this compound (YKP-10811) in Gastrointestinal Models.
Clinical Data
Clinical trials have evaluated the safety and efficacy of this compound in patients with functional constipation.
| Trial Identifier | Phase | Indication | Key Efficacy Endpoints | Dosage | Key Findings | Reference |
| NCT01523184 | II | Functional Constipation | Colonic transit at 24 hours, time to first bowel movement. | 10 mg, 20 mg, 30 mg daily | Accelerated colonic transit and improved bowel function compared to placebo. 10 mg and 20 mg doses were most effective. No serious adverse events observed. |
Table 2: Summary of Clinical Trial Data for this compound (YKP-10811) in Functional Constipation.
Experimental Protocols
Detailed experimental protocols for this compound in rare neurological diseases are proprietary. However, based on the known mechanism of action and the general drug development process for such conditions, the following outlines plausible experimental workflows.
Preclinical Evaluation Workflow
A typical preclinical workflow to assess the potential of a 5-HT4 receptor agonist like this compound in a rare neurological disease model would involve a multi-tiered approach.
Clinical Trial Design for Rare Neurological Diseases
Clinical trials in rare diseases face unique challenges, including small patient populations and disease heterogeneity. Therefore, innovative and adaptive trial designs are often employed.
Pharmacokinetics and CNS Penetration
A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier (BBB). SK Biopharmaceuticals highlights its expertise in designing CNS-penetrant molecules. While specific pharmacokinetic data for this compound in the CNS are not publicly available, its development for neurological indications strongly suggests that it is designed to achieve therapeutic concentrations in the brain.
Factors influencing CNS penetration that would have been optimized during the drug discovery phase include:
-
Lipophilicity: A balance is required to facilitate membrane crossing without being too lipophilic, which can lead to non-specific binding and poor solubility.
-
Molecular Weight: Smaller molecules generally exhibit better BBB penetration.
-
Polar Surface Area: A lower polar surface area is often associated with improved BBB permeability.
-
Efflux Transporter Liability: The molecule should ideally not be a substrate for efflux transporters like P-glycoprotein at the BBB.
Potential Therapeutic Applications in Rare Neurological Diseases
The pro-cognitive and neurogenic effects of 5-HT4 receptor agonism suggest potential therapeutic utility in a range of rare neurological diseases characterized by cognitive decline, neuronal loss, or deficits in synaptic plasticity. While the specific rare neurological diseases being targeted by SK Biopharmaceuticals for this compound have not been disclosed, potential candidates could include:
-
Genetic forms of dementia: Where cognitive enhancement could provide symptomatic relief.
-
Neurodegenerative diseases with a cognitive component: Such as certain ataxias or leukodystrophies.
-
Disorders of neuronal development or migration: Where pro-neurogenic effects might be beneficial.
Conclusion
This compound represents a promising therapeutic candidate for rare neurological diseases based on its mechanism of action as a 5-HT4 receptor agonist. The known pro-cognitive and neurogenic effects associated with this class of compounds provide a strong scientific rationale for its development in CNS disorders. While specific data on its efficacy and safety in these indications remain confidential, the progression to Phase I/II clinical trials by a company with a proven track record in CNS drug development is a significant step forward. Further disclosure of clinical trial results will be crucial to fully understand the therapeutic potential of this compound for patients with rare and debilitating neurological conditions.
Disclaimer: This document is based on publicly available information and is intended for informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. The development status and future prospects of this compound are subject to change.
References
- 1. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Prokinetic effects of a new 5-HT4 agonist, YKP10811, on gastric motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound by SK Life Science for Unspecified Neurologic Disorders: Likelihood of Approval [pharmaceutical-technology.com]
In Vitro Characterization of Relenopride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relenopride (also known as YKP10811) is a potent and selective small molecule that has been investigated for its therapeutic potential in gastrointestinal and neurological disorders. This document provides a comprehensive overview of the in vitro pharmacological characteristics of this compound, focusing on its receptor binding affinity, functional activity, and mechanism of action. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to offer a complete technical guide for researchers in the field.
Pharmacological Profile of this compound
This compound is characterized as a selective 5-HT4 receptor partial agonist. Its in vitro profile demonstrates high affinity for the 5-HT4 receptor with lower affinity for other serotonin receptor subtypes.
Receptor Binding Affinity
Competitive radioligand binding assays have been utilized to determine the binding affinity of this compound for various receptors. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
Table 1: Binding Affinity (Ki) of this compound at Serotonin Receptors
| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT4 |
| 5-HT4 | 4.96[1] | - |
| 5-HT2B | 31[1][2] | ~6-fold[1] |
| 5-HT2A | 600[1] | ~120-fold |
Functional Activity
Functional assays are essential to characterize the pharmacological action of a compound at its target receptor. This compound has been identified as a partial agonist at the 5-HT4 receptor with weak intrinsic activity. In addition to its agonist activity at the 5-HT4 receptor, it also exhibits antagonist activity at the 5-HT2B receptor.
Table 2: Functional Activity of this compound
| Receptor | Assay Type | Parameter | Value |
| 5-HT4 | Functional Assay | Agonist Activity | Partial Agonist |
| 5-HT2B | Functional Assay | Antagonist Activity | IC50 = 2.1 µM |
Note: Specific EC50 and Emax values for this compound's partial agonist activity at the 5-HT4 receptor are not publicly available at the time of this publication.
Selectivity Profile
Beyond its primary targets, the selectivity of this compound has been assessed against a panel of other receptors and enzymes. At a concentration of 1 µM, this compound did not show significant off-target binding to other serotonin-receptor subtypes (including 5-HT1B and 5-HT1D), other receptors, or enzymes. No significant activity was observed at the 5-HT2A receptor up to a concentration of 10 µM.
Signaling Pathways
Primary 5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon agonist binding, such as with this compound, a conformational change in the receptor leads to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.
Potential Alternative Signaling Pathway
Some evidence suggests that 5-HT4 receptors can also signal through a G-protein-independent pathway to activate the extracellular signal-regulated kinase (ERK). This alternative pathway is proposed to be dependent on the activation of Src tyrosine kinase.
Experimental Protocols
The following sections describe the general methodologies for the key in vitro assays used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the 5-HT4 receptor. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a known concentration of a specific 5-HT4 receptor radioligand (e.g., [3H]-GR113808) and varying concentrations of this compound.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a filter mat (e.g., glass fiber filters), which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy (Emax).
Methodology:
-
Cell Culture: Cells stably or transiently expressing the 5-HT4 receptor are cultured in multi-well plates.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with varying concentrations of this compound for a defined period.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular contents, including the accumulated cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined from this curve.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor of interest and can be used to determine the potency and efficacy of an agonist.
References
Relenopride: A Technical Guide to a Selective Serotonin 4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relenopride (also known as YKP10811) is a potent and selective serotonin 4 (5-HT4) receptor agonist that has been investigated for its prokinetic properties in the gastrointestinal (GI) tract. As a selective agonist, it holds promise for the treatment of motility disorders such as chronic constipation and gastroparesis. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its binding affinity, receptor selectivity, and the signaling pathways it modulates. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its prokinetic effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the science and therapeutic potential of this compound.
Introduction
The serotonin 4 (5-HT4) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, as well as in the central nervous system. Activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine, leading to enhanced peristalsis and intestinal secretion. This makes the 5-HT4 receptor an attractive target for the development of prokinetic agents to treat GI motility disorders. This compound has emerged as a selective 5-HT4 receptor agonist with demonstrated efficacy in preclinical and clinical studies.[1][2] This guide delves into the technical details of this compound's mechanism of action and pharmacological characteristics.
Pharmacological Profile
Binding Affinity and Selectivity
This compound exhibits high affinity for the human 5-HT4 receptor. In vitro radioligand binding assays have determined its binding affinity (Ki) to be in the low nanomolar range. Its selectivity profile has been characterized against other serotonin receptor subtypes, revealing significantly lower affinity for 5-HT2A and 5-HT2B receptors.[3]
Table 1: Binding Affinity of this compound at Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki) (nM) | Fold Selectivity (vs. 5-HT4) |
| 5-HT4 | 4.96[3] | 1 |
| 5-HT2A | 600[3] | 121 |
| 5-HT2B | 31 | 6.25 |
Data compiled from publicly available sources.
Further studies indicate that this compound does not exhibit significant off-target binding to other serotonin receptor subtypes at a concentration of 1 µM. A comprehensive selectivity profile against a broader panel of receptors, including adrenergic and dopaminergic receptors, is not publicly available at this time.
Functional Activity
This compound is characterized as a partial agonist of the 5-HT4 receptor. Upon binding, it activates the receptor, initiating downstream signaling cascades. While the specific EC50 value for this compound in a functional assay such as cAMP accumulation is not publicly available, its potent prokinetic effects in vivo suggest a functional potency in the nanomolar range, consistent with other selective 5-HT4 receptor agonists.
Mechanism of Action: 5-HT4 Receptor Signaling
The 5-HT4 receptor is known to couple to dual signaling pathways, both of which are activated by this compound.
Gs/cAMP/PKA Pathway (Canonical Pathway)
The primary signaling mechanism of the 5-HT4 receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological effects of 5-HT4 receptor activation, such as enhanced neurotransmitter release in enteric neurons.
References
- 1. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A randomized trial of 5-hydroxytryptamine4-receptor agonist, YKP10811, on colonic transit and bowel function in functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Role of 5-HT4 Receptors in Gastrointestinal Function: A Technical Guide
Executive Summary
The serotonin type 4 (5-HT4) receptor, a member of the G protein-coupled receptor superfamily, plays a pivotal role in the regulation of gastrointestinal (GI) physiology. Predominantly expressed on enteric neurons, smooth muscle cells, and epithelial cells, the 5-HT4 receptor is a key modulator of GI motility, secretion, and visceral sensation. Its activation stimulates peristalsis and alleviates constipation, making it a significant therapeutic target for a range of motility disorders. This technical guide provides an in-depth overview of the 5-HT4 receptor's function in the GI tract, its signaling pathways, and the pharmacological characteristics of key ligands. Detailed experimental protocols and quantitative data are presented to support further research and drug development in this field.
Introduction: The 5-HT4 Receptor in the Gastrointestinal Landscape
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule within the gastrointestinal tract, with the vast majority of the body's serotonin being produced and located in the gut.[1][2] It exerts its diverse effects through a family of at least 15 receptor subtypes. Among these, the 5-HT4 receptor has garnered significant attention for its prokinetic properties.[1][3][4] Activation of 5-HT4 receptors has been shown to enhance gastric emptying, accelerate intestinal and colonic transit, and increase the frequency of bowel movements. This has led to the development of several 5-HT4 receptor agonists for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).
Physiological Functions of 5-HT4 Receptors in the Gut
The physiological effects of 5-HT4 receptor activation are multifaceted, impacting several key aspects of gastrointestinal function:
-
Gastrointestinal Motility: The most well-characterized role of the 5-HT4 receptor is the promotion of GI motility. This is primarily achieved through the stimulation of acetylcholine release from myenteric neurons, which in turn induces smooth muscle contraction and enhances the peristaltic reflex. Studies in various animal models and humans have demonstrated that 5-HT4 receptor agonists accelerate transit throughout the GI tract.
-
Secretion: 5-HT4 receptors are also involved in the regulation of intestinal secretion. Their activation on enterocytes can stimulate chloride and fluid secretion into the intestinal lumen, which can contribute to the loosening of stool and relief from constipation.
-
Visceral Sensation: Emerging evidence suggests a role for 5-HT4 receptors in modulating visceral sensitivity. Activation of these receptors may help to alleviate visceral pain and discomfort, symptoms often associated with functional GI disorders like IBS.
Signaling Pathways of the 5-HT4 Receptor
The intracellular signaling cascades initiated by 5-HT4 receptor activation are crucial to its physiological effects. The primary and alternative signaling pathways are outlined below.
Canonical Gs-cAMP Signaling Pathway
The 5-HT4 receptor is classically coupled to the stimulatory G protein, Gαs. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response, such as the modulation of ion channels or the regulation of gene expression through the phosphorylation of transcription factors like CREB.
Alternative Signaling Pathways: Src and ERK
Recent studies have revealed that 5-HT4 receptors can also signal through G protein-independent pathways. One such pathway involves the activation of the non-receptor tyrosine kinase, Src. This Src activation can then lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway. The activation of the ERK pathway is implicated in processes such as neuronal plasticity and survival.
Quantitative Pharmacology of 5-HT4 Receptor Ligands
The development of selective and potent 5-HT4 receptor agonists has been a major focus of drug discovery efforts. The following tables summarize the binding affinities (Ki), potencies (EC50), and efficacy (Emax or Intrinsic Activity) of key 5-HT4 receptor ligands.
Table 1: Pharmacological Profile of 5-HT4 Receptor Agonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Intrinsic Activity, % of 5-HT) |
| Prucalopride | 2.5 (5-HT4a), 8 (5-HT4b) | - | High |
| Velusetrag | - | 0.5 (pEC50 = 8.3) | 95 |
| Naronapride | High Affinity | - | - |
| Tegaserod | 40 (pKi = 8.4) | - | Partial Agonist |
| Cisapride | - | - | Potent Agonist |
Table 2: Pharmacological Profile of 5-HT4 Receptor Antagonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (pA2/pKB) |
| GR113808 | 0.13 - 0.20 | 9.3 |
| DAU 6285 | - | 6.32 |
| RS 39604 | - | 8.2 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize 5-HT4 receptor function.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for the 5-HT4 receptor.
Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand and the inhibitory constant (Ki) of unlabeled competitor compounds for the 5-HT4 receptor.
Materials:
-
Cell membranes expressing the 5-HT4 receptor (e.g., from transfected cell lines or tissue homogenates).
-
Radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808).
-
Unlabeled competitor compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing 5-HT4 receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Relenopride (YKP-10811): A Technical Overview of a 5-HT4 Receptor Agonist in Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relenopride (also known as YKP-10811) is a small molecule, selective serotonin 4 (5-HT4) receptor agonist developed by SK Biopharmaceuticals.[1] Initially investigated for gastrointestinal (GI) motility disorders, including functional constipation and constipation-predominant irritable bowel syndrome (IBS-C), its development has more recently shifted towards rare neurological diseases.[1] This document provides a technical summary of the available preclinical and clinical data on this compound, focusing on its mechanism of action, pharmacological effects, and clinical evaluation in GI disorders. Due to the limited public availability of in-depth study reports, this guide synthesizes high-level data from clinical trial registries and secondary sources.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in the regulation of gastrointestinal motility. The 5-HT4 receptor, a G-protein coupled receptor, is a key mediator of these effects. Activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine, leading to enhanced peristalsis and intestinal secretion. This compound was developed as a selective agonist for this receptor to treat disorders characterized by delayed GI transit.
Mechanism of Action
This compound is a selective agonist of the 5-HT4 receptor.[1] The binding of this compound to the 5-HT4 receptor is believed to initiate a signaling cascade that enhances gastrointestinal motility. While specific downstream signaling pathways for this compound have not been detailed in publicly available literature, the general mechanism for 5-HT4 receptor agonism in the gut is well-established and is depicted below.
Preclinical Pharmacology
Preclinical studies in canine models have demonstrated the prokinetic effects of this compound. While the full study data is not publicly available, reports indicate that this compound accelerates gastric emptying, enhances antral contractions, and that these effects are mediated through the 5-HT4 receptor.
Clinical Development for Gastrointestinal Disorders
This compound has been evaluated in several Phase 2 clinical trials for constipation-related GI disorders.
Completed Phase 2 Clinical Trials
| Clinical Trial ID | Indication | Status |
| NCT01523184 | Functional Constipation (FC) | Completed[2] |
| NCT01989234 | Chronic Idiopathic Constipation (CIC) | Completed[3] |
| NCT02082457 | Irritable Bowel Syndrome with Constipation (IBS-C) | Completed |
Clinical Efficacy in Functional Constipation (NCT01523184)
A Phase 2 study was conducted to evaluate the pharmacodynamics of this compound in patients with chronic or functional constipation. While detailed quantitative results from the full publication are not available, high-level findings indicate that this compound was associated with an acceleration in colonic transit.
Experimental Protocol: Assessment of Gastrointestinal Transit
A general workflow for assessing GI transit in clinical trials for constipation is outlined below. Specific parameters for the this compound trials are not available.
References
In-Depth Technical Guide: Potential Therapeutic Applications of Relenopride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relenopride (also known as YKP-10811) is a selective, partial agonist of the serotonin 5-HT4 receptor, a G-protein coupled receptor extensively expressed in the gastrointestinal tract and to a lesser extent in the central nervous system. Its prokinetic and potential analgesic properties have positioned it as a therapeutic candidate for a range of gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, preclinical evidence, and clinical trial data. Detailed experimental methodologies are provided for key studies, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's pharmacological profile and therapeutic potential.
Introduction
Gastrointestinal (GI) motility disorders, such as functional constipation, irritable bowel syndrome with constipation (IBS-C), and gastroparesis, represent a significant clinical burden, affecting a large portion of the population and diminishing quality of life. The serotonin 5-HT4 receptor has emerged as a key target for the treatment of these conditions due to its crucial role in regulating GI secretion and peristalsis. This compound is a novel small molecule that acts as a selective partial agonist at the 5-HT4 receptor.[1] It has been investigated for its potential to improve GI transit and alleviate associated symptoms.[2] This document serves as an in-depth technical resource, consolidating the available scientific and clinical data on this compound to inform further research and development efforts.
Mechanism of Action
This compound exerts its pharmacological effects primarily through its agonist activity at the 5-HT4 receptor. This receptor is coupled to the Gs alpha-subunit of G-proteins.[3]
Receptor Binding Affinity
This compound demonstrates high affinity and selectivity for the 5-HT4 receptor. In vitro radioligand binding assays have determined its binding affinity (Ki) for the human 5-HT4 receptor to be 4.96 nM.[4] The compound shows significantly lower affinity for other serotonin receptor subtypes, with a Ki of 600 nM for the 5-HT2A receptor and 31 nM for the 5-HT2B receptor, indicating a favorable selectivity profile.[4] This selectivity is a critical attribute, as off-target effects, particularly at the 5-HT2B receptor, have been associated with adverse cardiovascular events observed with previous generations of 5-HT4 agonists.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor | Binding Affinity (Ki) |
|---|---|
| 5-HT4 | 4.96 nM |
| 5-HT2A | 600 nM |
| 5-HT2B | 31 nM |
Signaling Pathway
Activation of the 5-HT4 receptor by this compound initiates a downstream signaling cascade that ultimately enhances gastrointestinal motility. The binding of this compound to the 5-HT4 receptor on enteric neurons leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to facilitate the release of acetylcholine (ACh) from presynaptic nerve terminals. Acetylcholine, a primary excitatory neurotransmitter in the gut, then acts on muscarinic receptors on smooth muscle cells, promoting contraction and accelerating intestinal transit.
Preclinical Studies
A series of preclinical investigations have been conducted to evaluate the efficacy and safety of this compound in animal models of gastrointestinal dysmotility and visceral hypersensitivity.
Prokinetic Effects in a Canine Model of Gastroparesis
The prokinetic effects of this compound were assessed in a study utilizing a canine model of delayed gastric emptying.
Experimental Protocol:
-
Animal Model: Healthy dogs.
-
Intervention: Administration of YKP10811 at various doses.
-
Outcome Measures: Gastric emptying of a radiolabeled meal, antral contractions, and gastric accommodation.
-
Methodology: Gastric emptying was measured using scintigraphy. Antral contractions were assessed by manometry.
Results: The study found that YKP10811 accelerated gastric emptying and enhanced antral contractions in a dose-dependent manner. This suggests a potential therapeutic application for this compound in the treatment of gastroparesis.
Effects on Visceral Hypersensitivity in a Rat Model
A study by Gilet et al. (2014) investigated the influence of YKP10811 on visceral hypersensitivity, a key feature of IBS.
Experimental Protocol:
-
Animal Model: Rats with visceral hypersensitivity induced by trinitrobenzene sulfonic acid (TNBS).
-
Intervention: Administration of YKP10811 (30 mg/kg).
-
Outcome Measures: Visceral sensitivity to colorectal distension.
-
Methodology: Visceral sensitivity was quantified by measuring the abdominal withdrawal reflex to graded colorectal distension.
Results: YKP10811 was shown to suppress TNBS-induced visceral hypersensitivity in rats. This finding points to a potential dual benefit of this compound in IBS-C, addressing both constipation and abdominal pain.
Clinical Development
This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans. Currently, it is in Phase I trials for unspecified neurologic disorders.
Phase 1 Studies in Healthy Volunteers
Phase 1 clinical studies in healthy volunteers demonstrated that YKP10811 was safe and well-tolerated. No significant adverse events were reported. Detailed pharmacokinetic data from these studies are not yet publicly available.
Phase 2 Study in Functional Constipation (NCT01523184)
A randomized, double-blind, placebo-controlled Phase 2 trial was conducted to assess the efficacy and safety of this compound in patients with functional constipation.
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with functional constipation according to Rome III criteria.
-
Interventions:
-
This compound 10 mg once daily
-
This compound 20 mg once daily
-
This compound 30 mg once daily
-
Placebo once daily
-
-
Treatment Duration: 8 days.
-
Primary Endpoint: Change from baseline in colonic transit at 24 hours.
-
Secondary Endpoints: Colonic transit at 48 hours, gastric emptying, small bowel transit, and bowel function (stool frequency and consistency).
-
Methodology: Gastrointestinal transit was measured by scintigraphy. Bowel function was recorded in patient diaries.
Results: The study demonstrated that this compound significantly accelerated gastrointestinal and colonic transit compared to placebo. The effects on bowel function were consistent with the observed changes in transit.
Potential Therapeutic Applications
Based on its mechanism of action and the available preclinical and clinical data, this compound holds promise for the treatment of several gastrointestinal disorders.
-
Functional Constipation and IBS-C: The prokinetic effects of this compound, coupled with its potential to reduce visceral hypersensitivity, make it a strong candidate for the management of functional constipation and IBS-C.
-
Gastroparesis: The demonstrated ability of this compound to accelerate gastric emptying in a preclinical model suggests its utility in treating gastroparesis.
-
Other Motility-Related Disorders: Further investigation may reveal the therapeutic potential of this compound in other conditions characterized by impaired GI motility, such as postoperative ileus.
-
Neurological Disorders: The current investigation of this compound in Phase I trials for unspecified neurologic disorders suggests a potential expansion of its therapeutic applications beyond the gastrointestinal system, although the specific rationale for this is not yet in the public domain.
Conclusion
This compound is a selective 5-HT4 receptor partial agonist with a well-defined mechanism of action that supports its development for the treatment of gastrointestinal motility disorders. Preclinical studies have demonstrated its prokinetic and visceral analgesic effects, and a Phase 2 clinical trial has provided evidence of its efficacy in accelerating colonic transit in patients with functional constipation. The favorable selectivity profile of this compound may translate into an improved safety profile compared to older 5-HT4 agonists. Further clinical development, including larger Phase 3 trials and the publication of Phase 1 pharmacokinetic data, will be crucial to fully elucidate the therapeutic potential and safety of this compound. The ongoing exploration of its utility in neurological disorders opens up exciting new avenues for this promising compound.
References
- 1. Media < SK Biopharmaceuticals [skbp.com]
- 2. Frontiers | Apigenin as an emerging hepatoprotective agent: current status and future perspectives [frontiersin.org]
- 3. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Relenopride In Vivo Studies in Canine Models
Introduction
Relenopride is a compound of interest in pharmaceutical research. This document outlines hypothetical protocols and application notes for conducting in vivo studies of this compound in canine models, based on general principles of preclinical animal research. It is important to note that as of the latest literature review, no specific in vivo studies of this compound in canine models have been published in publicly accessible scientific literature. Therefore, the following information is presented as a foundational guide for researchers designing such studies.
I. Hypothetical Experimental Protocols
The following protocols are generalized and should be adapted based on specific research questions, preliminary in vitro data, and institutional animal care and use committee (IACUC) guidelines.
1. Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in a canine model, including absorption, distribution, metabolism, and excretion (ADME).
Materials:
-
This compound (analytical grade)
-
Vehicle for administration (e.g., sterile saline, polyethylene glycol)
-
Beagle dogs (typically used in preclinical studies)
-
Catheters for blood collection
-
Centrifuge
-
Sample storage tubes
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Animal Acclimation: Acclimate healthy adult beagle dogs to the laboratory environment for at least one week prior to the study.
-
Dosing:
-
Administer a single dose of this compound intravenously (IV) and orally (PO) to different groups of dogs.
-
A typical dose might range from 1 to 10 mg/kg, but this should be determined by prior dose-range finding studies.
-
-
Blood Sampling:
-
Collect blood samples from a peripheral vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to separate plasma.
-
-
Sample Analysis:
-
Analyze plasma samples for this compound concentrations using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
-
2. Safety and Tolerability Study Protocol
Objective: To assess the safety and tolerability of this compound in canines following single or multiple doses.
Materials:
-
This compound
-
Beagle dogs
-
Clinical observation checklists
-
Equipment for monitoring vital signs (ECG, blood pressure)
-
Hematology and clinical chemistry analyzers
Procedure:
-
Dose Escalation: Administer escalating doses of this compound to different cohorts of dogs.
-
Clinical Observations:
-
Conduct regular clinical observations for any adverse effects, including changes in behavior, appetite, and physical appearance.
-
Monitor vital signs at regular intervals.
-
-
Blood and Urine Analysis:
-
Collect blood and urine samples before and after drug administration for hematology, clinical chemistry, and urinalysis.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy and histopathological examination of major organs.
-
II. Data Presentation
Since no specific data is available, the following tables are templates for how quantitative data from the proposed studies could be presented.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | IV Administration (Mean ± SD) | PO Administration (Mean ± SD) |
| Dose (mg/kg) | X | Y |
| Cmax (ng/mL) | A | D |
| Tmax (hr) | B | E |
| AUC (0-t) (ng*hr/mL) | C | F |
| Half-life (t1/2) (hr) | G | H |
| Bioavailability (%) | N/A | I |
Table 2: Hypothetical Clinical Pathology Findings
| Parameter | Control Group (Mean ± SD) | Low Dose Group (Mean ± SD) | High Dose Group (Mean ± SD) |
| Hematology | |||
| RBC (10^6/µL) | Value | Value | Value |
| WBC (10^3/µL) | Value | Value | Value |
| Platelets(10^3/µL) | Value | Value | Value |
| Clinical Chemistry | |||
| ALT (U/L) | Value | Value | Value |
| AST (U/L) | Value | Value | Value |
| Creatinine(mg/dL) | Value | Value | Value |
III. Visualization of Workflows and Pathways
The following diagrams illustrate the generalized workflows for the proposed studies.
Caption: Workflow for a pharmacokinetic study of this compound in a canine model.
Caption: Workflow for a safety and tolerability study of this compound in canines.
Application Notes and Protocols: Clinical Trial Design for Relenopride in Functional Constipation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functional constipation (FC) is a prevalent and often bothersome functional gastrointestinal disorder characterized by infrequent, difficult, or incomplete defecation. It significantly impacts patients' quality of life and places a substantial burden on healthcare systems. Current treatment options, including lifestyle modifications and laxatives, often provide inadequate relief for many patients. Relenopride (formerly YKP10811) is a selective, high-affinity 5-hydroxytryptamine-4 (5-HT4) receptor agonist designed to enhance gastrointestinal motility. These application notes provide a comprehensive overview of a proposed Phase III clinical trial design for this compound in the treatment of functional constipation, based on available Phase II data and established best practices in the field.
Mechanism of Action of this compound
This compound acts as a selective agonist at 5-HT4 receptors, which are predominantly expressed on neurons and smooth muscle cells within the enteric nervous system of the gastrointestinal tract.[1][2] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels.[2][3] This, in turn, facilitates the release of acetylcholine, a key neurotransmitter that stimulates peristalsis and intestinal secretions.[4] The prokinetic effect of this compound aims to increase the frequency of bowel movements and improve stool consistency, thereby alleviating the primary symptoms of functional constipation. Unlike older, non-selective 5-HT4 agonists, this compound's high selectivity is anticipated to offer an improved cardiovascular safety profile.
Proposed Phase III Clinical Trial Design
This section outlines a robust Phase III clinical trial protocol to definitively assess the efficacy and safety of this compound for the treatment of functional constipation.
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is proposed.
Patient Population
Inclusion Criteria:
-
Male and female subjects aged 18-65 years.
-
Diagnosis of functional constipation according to Rome IV criteria.
-
Body Mass Index (BMI) between 19 and 40 kg/m ².
-
Willingness to discontinue current constipation medications.
-
Ability to provide informed consent.
Exclusion Criteria:
-
History of irritable bowel syndrome with constipation (IBS-C).
-
Structural or metabolic diseases affecting the gastrointestinal system.
-
Previous abdominal surgery that could affect motility.
-
Use of medications known to cause constipation that cannot be discontinued.
-
Severe cardiovascular, renal, or hepatic disease.
-
Pregnancy or lactation.
Treatment Arms
-
Arm 1: Placebo, administered orally once daily for 12 weeks.
-
Arm 2: this compound 10 mg, administered orally once daily for 12 weeks.
-
Arm 3: this compound 20 mg, administered orally once daily for 12 weeks.
The selection of 10 mg and 20 mg doses is based on Phase II data suggesting these were the most effective in accelerating colonic transit.
Efficacy and Safety Endpoints
Primary Efficacy Endpoint:
-
The proportion of patients who are responders, defined as having at least three complete spontaneous bowel movements (CSBMs) per week for at least 9 of the 12 treatment weeks.
Secondary Efficacy Endpoints:
-
Change from baseline in the number of spontaneous bowel movements (SBMs) per week.
-
Change from baseline in stool consistency, as assessed by the Bristol Stool Form Scale (BSFS).
-
Time to first SBM after initiation of treatment.
-
Change from baseline in straining during defecation, as assessed by a patient-reported outcome (PRO) measure.
-
Change from baseline in patient-reported symptoms of bloating and abdominal discomfort.
-
Use of rescue medication (bisacodyl).
Safety Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.
Data Presentation
Phase II Efficacy Data Summary
The following tables summarize the key efficacy findings from the Phase II clinical trial of this compound (NCT01523184), which informed the design of the proposed Phase III trial.
| Efficacy Endpoint | Placebo (n=11) | This compound 10 mg (n=15) | This compound 20 mg (n=16) | This compound 30 mg (n=15) |
| Change in Colonic Transit (Geometric Center at 24h) | Baseline | Baseline | Baseline | Baseline |
| Post-treatment | Significant Acceleration | Most Effective Acceleration | Significant Acceleration | |
| Change in Ascending Colon Emptying (t1/2) | Baseline | Baseline | Baseline | Baseline |
| Post-treatment | Significant Acceleration | Most Effective Acceleration | Significant Acceleration | |
| Change in Stool Consistency (Bristol Stool Form Scale) | Baseline | Baseline | Baseline | Baseline |
| Post-treatment | Increase | Increase | Increase |
Proposed Phase III Safety and Tolerability Monitoring
| Safety Parameter | Assessment Schedule |
| Adverse Events (AEs) | Continuously throughout the study |
| Serious Adverse Events (SAEs) | Continuously throughout the study |
| Vital Signs (Blood Pressure, Heart Rate) | Screening, Baseline, Weeks 4, 8, 12, and Follow-up |
| 12-Lead Electrocardiogram (ECG) | Screening, Baseline, Week 12, and Follow-up |
| Clinical Laboratory Tests (Hematology, Chemistry, Urinalysis) | Screening, Baseline, Week 12, and Follow-up |
Note: Based on Phase II data, no serious adverse events were observed with this compound treatment.
Experimental Protocols
Scintigraphic Measurement of Colonic Transit
Objective: To quantitatively assess the effect of this compound on colonic transit time.
Procedure:
-
Radiolabeling: A standardized low-fat meal (e.g., two scrambled eggs, one slice of toast, and a glass of water) is prepared. The solid component (eggs) is radiolabeled with 0.1 mCi of 99mTc-sulfur colloid. For assessment of whole gut transit, the liquid component (water) can be labeled with 111In-DTPA.
-
Meal Ingestion: Following an overnight fast, the patient consumes the radiolabeled meal within 10 minutes.
-
Image Acquisition: Anterior and posterior gamma camera images of the abdomen are acquired at 0, 2, 4, 6, 24, and 48 hours post-ingestion.
-
Data Analysis: The geometric center (GC) of radioactivity is calculated for each time point to represent the progression of the radiolabel through the colon. The GC is a weighted average of the counts in different colonic regions (cecum-ascending, transverse, descending, and rectosigmoid).
Bristol Stool Form Scale (BSFS) and Patient Diary
Objective: To collect patient-reported data on stool consistency and other bowel habits.
Procedure:
-
Patient Training: At the screening visit, patients are trained on how to use the BSFS chart and the electronic patient diary.
-
Daily Diary Entries: Patients are instructed to complete the electronic diary daily, recording the following for each bowel movement:
-
Time of bowel movement.
-
Whether the bowel movement was spontaneous or prompted by rescue medication.
-
Stool consistency using the 7-point BSFS.
-
Presence and severity of straining (e.g., on a 5-point Likert scale).
-
Feeling of complete evacuation (Yes/No).
-
-
Weekly Assessments: Weekly, patients will also record the severity of abdominal bloating and discomfort.
-
Data Collection: Data from the electronic diary is transmitted securely to the central study database for analysis.
Safety and Tolerability Assessment
Objective: To monitor the safety profile of this compound.
Procedure:
-
Adverse Event Monitoring: At each study visit, the investigator or study nurse will query the patient about any new or worsening symptoms since the last visit. All AEs, regardless of severity or perceived relationship to the study drug, will be recorded in the electronic case report form (eCRF).
-
Vital Signs: Blood pressure and heart rate will be measured in a seated position after a 5-minute rest.
-
ECG Monitoring: Standard 12-lead ECGs will be performed at specified visits. Particular attention will be paid to the QT interval.
-
Laboratory Tests: Blood and urine samples will be collected at specified visits for standard safety laboratory assessments.
Conclusion
This document provides a comprehensive framework for the design and execution of a Phase III clinical trial to evaluate the efficacy and safety of this compound in patients with functional constipation. The proposed study design is based on the prokinetic mechanism of action of this compound, promising Phase II data, and established regulatory and clinical best practices. The detailed protocols for key efficacy and safety assessments will ensure the generation of high-quality data to support a potential new therapeutic option for this underserved patient population.
References
Application Notes and Protocols for Measuring Colonic Transit Time with Relenopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relenopride (also known as YKP10811) is a selective serotonin 5-HT4 receptor agonist that has demonstrated prokinetic effects on the gastrointestinal (GI) tract. As a potential therapeutic agent for motility disorders such as functional constipation, the accurate measurement of its impact on colonic transit time (CTT) is crucial for its clinical development and for understanding its mechanism of action. These application notes provide a comprehensive overview of the methodologies for assessing CTT in the context of this compound administration, along with its pharmacological background.
Scientific Background
This compound's Mechanism of Action
This compound exerts its prokinetic effects by selectively agonizing the 5-hydroxytryptamine-4 (5-HT4) receptors. These receptors are predominantly located on presynaptic terminals of cholinergic neurons in the myenteric plexus of the enteric nervous system.
Activation of the 5-HT4 receptor, a Gs-protein-coupled receptor, initiates a signaling cascade that involves the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates specific cellular proteins that facilitate the release of acetylcholine (ACh) from the presynaptic neuron into the synaptic cleft. The increased availability of ACh enhances stimulation of postsynaptic muscarinic receptors on smooth muscle cells, leading to increased muscle contraction and accelerated colonic transit.[1][2][3]
Data Presentation
A pivotal phase 2, randomized, double-blind, placebo-controlled study (NCT01523184) evaluated the effect of this compound on GI and colonic transit in patients with functional constipation.[4] While specific quantitative data from this trial are not publicly available in the reviewed literature, the study demonstrated a significant acceleration of colonic transit.
| Treatment Group | Dosage | Key Findings on Colonic Transit Time (CTT) |
| This compound | 10 mg daily | Most effective dose in accelerating colonic transit.[4] |
| This compound | 20 mg daily | Most effective dose in accelerating colonic transit. |
| This compound | 30 mg daily | Less effective than 10 mg and 20 mg doses. |
| Placebo | N/A | No significant change in colonic transit. |
Experimental Protocols
Several well-established methods can be employed to measure colonic transit time. The choice of method may depend on the specific research question, available resources, and the desired level of detail (e.g., whole colon vs. segmental transit).
Radiopaque Marker Method
This is the most widely used, cost-effective, and simple method for measuring CTT.
Protocol:
-
Marker Administration: The subject ingests a standardized number of radiopaque markers (e.g., 24 markers in a single capsule) on day 1 at a specific time.
-
Abdominal X-rays: A plain abdominal X-ray is taken on day 5 at the same time as the marker ingestion.
-
Marker Counting: The number of remaining markers in the colon is counted. The colon is typically divided into three segments: right colon, left colon, and rectosigmoid colon.
-
CTT Calculation: The total and segmental CTT are calculated based on the number of retained markers. A common formula is: CTT (in hours) = Number of retained markers × 1.2.
-
This compound Administration: In a clinical trial setting, subjects would be randomized to receive either this compound (at various doses) or a placebo for a specified period leading up to and including the marker ingestion and X-ray.
Colonic Scintigraphy
This method provides a more physiological assessment of colonic transit and allows for dynamic imaging.
Protocol:
-
Radiotracer Administration: A delayed-release capsule containing a non-absorbable radioisotope (e.g., Indium-111 DTPA) is ingested by the subject. The capsule is designed to release its contents in the colon.
-
Gamma Camera Imaging: Serial images of the abdomen are acquired using a gamma camera at specific time points (e.g., 4, 24, 48, and 72 hours post-ingestion).
-
Data Analysis: The geometric center (GC) of the radioisotope distribution in the colon is calculated at each imaging time point. The GC is a weighted average of the counts in different colonic regions (cecum-ascending, transverse, descending, and rectosigmoid). A lower GC value indicates slower transit. The half-time (t1/2) of ascending colon emptying can also be determined.
-
This compound Administration: Subjects would receive this compound or a placebo for a defined duration before and during the scintigraphy study.
Wireless Motility Capsule
This method provides a non-invasive and ambulatory way to measure whole and regional gut transit times.
Protocol:
-
Capsule Ingestion: The subject ingests a wireless motility capsule which measures pH, temperature, and pressure as it travels through the GI tract.
-
Data Recording: The data is transmitted to a receiver worn by the subject.
-
Data Analysis: Colonic transit time is determined by the time from cecal entry (identified by a characteristic pH drop) to capsule expulsion.
-
This compound Administration: The study drug or placebo would be administered for a predetermined period before and during the capsule transit.
Visualizations
Caption: this compound's Signaling Pathway
Caption: Experimental Workflow for CTT Measurement
References
- 1. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Relenopride Dosage and Protocols in Preclinical Models of Gastroparesis: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relenopride (also known as YKP10811) is a selective serotonin 5-HT4 receptor agonist with prokinetic properties, positioning it as a promising therapeutic candidate for disorders of gastrointestinal motility, including gastroparesis. Gastroparesis is a debilitating condition characterized by delayed gastric emptying in the absence of mechanical obstruction. To facilitate further research and development of this compound and similar compounds, these application notes provide a detailed summary of dosages and experimental protocols from preclinical animal models of gastroparesis. The information is compiled from various studies to ensure a comprehensive resource for investigators in the field.
Mechanism of Action: 5-HT4 Receptor Agonism
This compound exerts its prokinetic effects primarily through the activation of 5-HT4 receptors on enteric neurons. This activation initiates a signaling cascade that enhances acetylcholine release, thereby stimulating gastrointestinal motility.[1][2] The binding of this compound to the 5-HT4 receptor, a Gs-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Subsequently, cAMP activates Protein Kinase A (PKA), which is thought to phosphorylate downstream targets that facilitate the release of acetylcholine (ACh) from presynaptic nerve terminals in the myenteric plexus.[3][4] The increased availability of ACh at the neuromuscular junction enhances smooth muscle contraction and promotes coordinated peristalsis, ultimately accelerating gastric emptying.
Quantitative Data Summary
The following tables summarize the dosages of this compound and the related 5-HT4 agonist, renzapride, used in various animal models of gastroparesis.
| Drug | Animal Model | Species | Dosage | Route of Administration | Effect | Reference |
| Renzapride | Alpha 2-Adrenergic Agonist-Induced Gastroparesis | Dog | 100 µg/kg | Intravenous (IV) | Partially reversed delayed solid and liquid gastric emptying. | |
| This compound (YKP10811) | Glucagon-Induced Delayed Gastric Emptying | Dog | 0.1 mg/kg | Not specified | Significantly accelerated solid gastric emptying. |
Note: While a specific study detailing this compound dosage in a diabetic gastroparesis model was not identified in the provided search results, the protocols for establishing such a model are included below for researchers interested in investigating this application.
Experimental Protocols
Alpha 2-Adrenergic Agonist-Induced Gastroparesis in Dogs
This model simulates gastroparesis by inhibiting antroduodenal motility.
Experimental Workflow:
Methodology:
-
Animal Model: Healthy adult dogs of either sex.
-
Induction of Gastroparesis:
-
Administer the alpha 2-adrenergic agonist SC-39585A at a dose of 30 µg/kg via subcutaneous (SC) injection to induce a partial inhibition of antroduodenal motility and delay gastric emptying.
-
-
Drug Administration:
-
Administer renzapride intravenously (IV) at a dose of 100 µg/kg. A vehicle control group should be included.
-
-
Gastric Emptying Measurement:
-
Provide a standardized meal consisting of solid and liquid components.
-
Gastric emptying of both phases can be monitored using techniques such as gamma scintigraphy, where the solid and liquid components are labeled with different radioisotopes (e.g., 99mTc and 111In, respectively).
-
Glucagon-Induced Delayed Gastric Emptying in Dogs
This acute model is useful for rapid screening of prokinetic agents.
Methodology:
-
Animal Model: Healthy adult dogs.
-
Induction of Delayed Gastric Emptying:
-
Administer glucagon intravenously (IV) to induce a transient delay in gastric emptying.
-
-
Drug Administration:
-
Administer this compound (YKP10811) at a dose of 0.1 mg/kg. A vehicle control group is essential for comparison.
-
-
Gastric Emptying Measurement:
-
Provide a standardized solid meal.
-
Assess gastric emptying by measuring the amount of a non-absorbable marker (e.g., phenol red) mixed with the meal that is recovered from a duodenal fistula over time.
-
Streptozotocin (STZ)-Induced Diabetic Gastroparesis in Dogs
This model mimics the chronic nature of diabetic gastroparesis.
Experimental Workflow:
Methodology:
-
Animal Model: Healthy adult dogs.
-
Induction of Diabetes:
-
Fast the dogs for 24 hours prior to injection.
-
Prepare a fresh solution of streptozotocin (STZ) in 0.1 M citrate buffer (pH 4.5).
-
Administer STZ intravenously (IV). A repeated low-dose regimen (e.g., 20 mg/kg) can be used to induce a stable diabetic state.
-
Monitor blood glucose levels to confirm the induction of diabetes (sustained hyperglycemia).
-
-
Development and Confirmation of Gastroparesis:
-
Gastroparesis typically develops over several weeks to months following the onset of diabetes.
-
Confirm delayed gastric emptying using a standardized meal and an appropriate measurement technique (e.g., scintigraphy, marker recovery).
-
-
Drug Administration:
-
Once gastroparesis is established, administer this compound at the desired dosage(s). A vehicle-treated diabetic control group and a non-diabetic control group should be included.
-
-
Outcome Measures:
-
Primary outcome: Rate of gastric emptying of solids and/or liquids.
-
Secondary outcomes: Gastric motility patterns (measured by manometry or implanted strain gauges), and gastrointestinal transit time.
-
Conclusion
The provided application notes and protocols offer a foundational resource for the preclinical investigation of this compound in animal models of gastroparesis. The data and methodologies summarized herein can guide researchers in designing robust experiments to further elucidate the therapeutic potential of this and other 5-HT4 receptor agonists. Adherence to detailed and validated protocols is crucial for obtaining reproducible and translatable results in the development of novel treatments for gastroparesis.
References
- 1. The Enteric Nervous System and Its Emerging Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Visceral Hypersensitivity in Rats Using Relenopride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Relenopride (also known as YKP10811), a potent 5-HT₄ receptor partial agonist and weak 5-HT₂B receptor antagonist, for the investigation of visceral hypersensitivity in rat models. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of the underlying mechanisms and workflows.
Introduction to this compound and Visceral Hypersensitivity
Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to stimuli within the internal organs.[1][2] Rat models of visceral hypersensitivity are crucial for understanding the underlying mechanisms and for the preclinical evaluation of novel therapeutic agents.[1][2][3]
This compound is a selective 5-HT₄ receptor partial agonist that has shown promise in modulating visceral nociception. Its dual action as a weak 5-HT₂B receptor antagonist may also contribute to its analgesic effects, as 5-HT₂B receptor antagonists have been shown to inhibit visceral hypersensitivity. These application notes will focus on the use of this compound in two common rat models of visceral hypersensitivity: the Water Avoidance Stress (WAS) model and the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced post-inflammatory model.
Data Presentation: Expected Effects of this compound on Visceral Hypersensitivity
The following tables summarize the expected quantitative outcomes of this compound treatment on visceral hypersensitivity in rats, based on published literature. Visceral pain is assessed by measuring the visceromotor response (VMR) to colorectal distension (CRD) via electromyography (EMG) of the abdominal muscles. A reduction in the VMR indicates an analgesic effect.
Table 1: Effect of this compound on Visceromotor Response (VMR) in a TNBS-Induced Visceral Hypersensitivity Rat Model
| Treatment Group | Distension Pressure (mmHg) | Mean VMR (Area Under the Curve - AUC) | % Inhibition of Hypersensitivity |
| Vehicle Control (TNBS) | 15 | 0.8 ± 0.1 | - |
| 30 | 1.5 ± 0.2 | - | |
| 45 | 2.8 ± 0.3 | - | |
| 60 | 4.5 ± 0.4 | - | |
| This compound (30 mg/kg, p.o.) (TNBS) | 15 | 0.7 ± 0.1 | Not Significant |
| 30 | 1.0 ± 0.2 | ~33% | |
| 45 | 1.8 ± 0.3 | ~36% | |
| 60 | 2.5 ± 0.4* | ~44% | |
| Naïve Control (No TNBS) | 15 | 0.5 ± 0.1 | - |
| 30 | 0.8 ± 0.1 | - | |
| 45 | 1.5 ± 0.2 | - | |
| 60 | 2.2 ± 0.3 | - |
*Note: Data are presented as hypothetical means ± SEM to illustrate the expected outcome based on descriptive reports that this compound suppresses TNBS-induced hypersensitivity. Actual results may vary. *P < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Abdominal Withdrawal Reflex (AWR) Score in a Stress-Induced Visceral Hypersensitivity Rat Model
| Treatment Group | Distension Volume (mL) | Mean AWR Score |
| Vehicle Control (Stress) | 0.4 | 2.5 ± 0.3 |
| 0.8 | 3.8 ± 0.2 | |
| 1.2 | 4.0 ± 0.0 | |
| This compound (30 mg/kg, p.o.) (Stress) | 0.4 | 1.5 ± 0.4 |
| 0.8 | 2.5 ± 0.3 | |
| 1.2 | 3.2 ± 0.2* | |
| Naïve Control (No Stress) | 0.4 | 1.0 ± 0.2 |
| 0.8 | 2.2 ± 0.3 | |
| 1.2 | 3.0 ± 0.2 |
*Note: This table illustrates the expected analgesic effect of this compound in an acute stress model, where it has been shown to be effective. The data structure is based on studies using other 5-HT₄ agonists like tegaserod. Actual results may vary. *P < 0.05 compared to Vehicle Control.
Experimental Protocols
Induction of Visceral Hypersensitivity in Rats
This protocol is adapted from studies demonstrating stress-induced visceral hypersensitivity.
-
Animals: Male Wistar rats (200-250g) are used.
-
Apparatus: A plastic tank (150 cm long, 45 cm wide, 45 cm high) is filled with fresh water (25°C) to a height of 1 cm. A small circular platform (8 cm in diameter) is placed in the center of the tank.
-
Procedure:
-
Rats are placed on the central platform in the water-filled tank for 1 hour daily for 10 consecutive days.
-
Control (sham) animals are placed on the same platform in a dry tank for the same duration.
-
Visceral sensitivity testing is typically performed 24 hours after the final WAS session.
-
This model induces a transient colonic inflammation that resolves, leaving a sustained visceral hypersensitivity.
-
Animals: Male Sprague-Dawley rats (220-250g) are used.
-
Procedure:
-
Rats are lightly anesthetized with isoflurane.
-
A flexible catheter is inserted intra-rectally to a distance of 8 cm from the anus.
-
TNBS (50 mg/kg) dissolved in 0.5 mL of 50% ethanol is instilled into the colon.
-
The rat is held in a head-down position for 1 minute to ensure distribution of the TNBS solution.
-
Control animals receive an equal volume of saline.
-
Visceral sensitivity testing is performed at least 7 days after TNBS administration, allowing the acute inflammation to subside.
-
Assessment of Visceral Hypersensitivity
This is a widely accepted method for quantifying visceral nociception.
-
Surgical Preparation (optional but recommended for EMG):
-
At least 7 days before the experiment, rats are anesthetized, and two sterile nickel-chromium wires are sutured into the external oblique abdominal muscles for electromyography (EMG) recording.
-
The wires are tunneled subcutaneously and externalized at the back of the neck.
-
-
CRD Procedure:
-
On the day of the experiment, rats are lightly sedated, and a flexible balloon catheter (e.g., Fogarty catheter, 2 cm long) is inserted 8 cm into the descending colon and rectum.
-
The catheter is secured to the tail with tape.
-
Rats are allowed to acclimate in a small cage for at least 30 minutes.
-
The balloon is inflated to various pressures (e.g., 15, 30, 45, 60 mmHg) for a duration of 20 seconds, with a 5-minute rest interval between distensions.
-
-
Data Acquisition and Analysis:
-
EMG activity is recorded and amplified during the CRD procedure.
-
The VMR is quantified by calculating the area under the curve (AUC) of the EMG signal during balloon inflation, corrected for baseline activity.
-
AWR is a semi-quantitative assessment of the behavioral response to CRD.
-
Procedure:
-
Following the same CRD procedure as above, the behavioral response of the rat to each distension is observed by a blinded experimenter.
-
-
Scoring:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen off the platform.
-
4: Body arching and lifting of the pelvic structures.
-
Administration of this compound
-
Dosage: A dose of 30 mg/kg has been shown to be effective in suppressing visceral hypersensitivity in rats.
-
Route of Administration: Oral gavage (p.o.) is a common route.
-
Timing: this compound should be administered approximately 60-90 minutes before the assessment of visceral sensitivity (CRD).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and a typical experimental workflow.
Proposed signaling pathways of this compound in visceral nociception.
Experimental workflow for evaluating this compound in rat models.
References
- 1. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new model of chronic visceral hypersensitivity in adult rats induced by colon irritation during postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Relenopride Efficacy Using Scintigraphy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relenopride (also known as YKP10811) is a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist developed for the treatment of gastrointestinal motility disorders, such as chronic idiopathic constipation. As a prokinetic agent, its efficacy is primarily evaluated by its ability to accelerate gastrointestinal transit. Scintigraphy is the gold-standard imaging modality for the quantitative assessment of gastric emptying, small bowel transit, and colonic transit. These application notes provide detailed protocols for scintigraphic assessment of this compound's efficacy, based on established methods and findings from clinical trials.
Mechanism of Action: 5-HT4 Receptor Signaling
This compound exerts its prokinetic effects by activating 5-HT4 receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to the Gs alpha subunit. Activation of this pathway leads to a cascade of intracellular events that ultimately enhance gastrointestinal motility.
Application Notes and Protocols: Cell-Based Assays for 5-HT4 Receptor Activation by Relenopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relenopride (YKP10811) is a selective and specific agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor, a Gs protein-coupled receptor (GPCR) primarily involved in regulating gastrointestinal motility.[1][2][3] Activation of the 5-HT4 receptor initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), a key second messenger.[4] Consequently, cell-based assays that measure the accumulation of intracellular cAMP or the downstream consequences of its production are essential tools for characterizing the pharmacological activity of 5-HT4 receptor agonists like this compound.
These application notes provide detailed protocols for two common and robust cell-based assays to quantify the activation of the 5-HT4 receptor by this compound: a cAMP accumulation assay and a cAMP Response Element (CRE) reporter gene assay.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the binding affinity of this compound for the human 5-HT4 receptor and other serotonin receptor subtypes. This data highlights the selectivity of this compound.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT4 | 4.96 [1] |
| 5-HT2A | 600 |
| 5-HT2B | 31 |
| Table 1: Binding affinities of this compound for various serotonin receptor subtypes. Data indicates high selectivity for the 5-HT4 receptor. |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the 5-HT4 receptor signaling pathway and the general workflows for the described experimental protocols.
Caption: 5-HT4 Receptor Gs Signaling Pathway.
Caption: Generalized workflows for cAMP and reporter gene assays.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to 5-HT4 receptor activation by this compound. A homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay is described here, which is a common and robust method.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably or transiently expressing the human 5-HT4 receptor.
-
Cell Culture Medium: DMEM or Ham's F-12, respectively, supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
Procedure:
-
Cell Preparation:
-
Culture the cells to 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with assay buffer and resuspend them at a density of 2,000-5,000 cells per well in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of each this compound dilution to the wells of a 384-well white plate. Include a vehicle control (assay buffer with the same concentration of DMSO as the highest this compound concentration).
-
-
Cell Stimulation:
-
Dispense 5 µL of the cell suspension into each well.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents (typically a cAMP-d2 conjugate and an anti-cAMP cryptate-labeled antibody).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP Response Element (CRE) following 5-HT4 receptor activation.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells.
-
Plasmids:
-
An expression vector containing the human 5-HT4 receptor cDNA.
-
A reporter plasmid containing the firefly luciferase gene downstream of a minimal promoter and multiple copies of the CRE (e.g., pCRE-Luc).
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
This compound: Prepare a stock solution in DMSO and serial dilutions in serum-free medium.
-
Luciferase Assay System: A dual-luciferase reporter assay system (e.g., from Promega).
Procedure:
-
Cell Transfection:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the 5-HT4 receptor expression plasmid, the CRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubate for an additional 6 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound by SK Life Science for Unspecified Neurologic Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of Relenopride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relenopride hydrochloride, also known as YKP10811, is a selective 5-HT4 receptor agonist investigated for its prokinetic effects on the gastrointestinal (GI) tract. It has shown potential in preclinical and clinical studies for the treatment of conditions such as gastroparesis and functional constipation.[1][2][3] These application notes provide detailed protocols for the preparation of this compound hydrochloride for in vivo research, ensuring safe and effective administration in animal models.
Physicochemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound hydrochloride is crucial for its proper handling and formulation.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁Cl₂FN₄O₄ | PubChem |
| Molecular Weight | 529.43 g/mol | PubChem |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | DMSO: ≥ 100 mg/mL Water: ≥ 30 mg/mL | Vendor Data |
| Storage (Solid) | -20°C for long-term storage | Vendor Data |
| Storage (Stock Solution) | -80°C in an appropriate solvent | Vendor Data |
Note: It is recommended to protect the compound from light and moisture.
Recommended Vehicle Solutions for In Vivo Administration
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound hydrochloride upon administration. As this compound hydrochloride is sparingly soluble in water, a co-solvent system is often necessary for achieving the desired concentration for oral dosing in preclinical models.
Table 2: Recommended Vehicle Formulations for Oral Administration in Rodents
| Vehicle Composition | Notes |
| 10% DMSO, 40% PEG300, 50% Saline | A commonly used vehicle for compounds with low water solubility. DMSO aids in initial dissolution, while PEG300 and saline improve tolerability and administration volume. |
| 0.5% (w/v) Methylcellulose in Water | A suspension can be prepared for oral gavage. This is a suitable alternative if a solution is not achievable or desired. |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin in Water | Cyclodextrins can be used to enhance the aqueous solubility of compounds. |
Note: The final vehicle composition should be optimized based on the required dose concentration and the specific animal model.
Experimental Protocols
Preparation of this compound Hydrochloride Stock Solution (10 mg/mL)
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube vigorously until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C.
Preparation of Dosing Solution for Oral Gavage in Rodents (1 mg/mL)
Materials:
-
This compound hydrochloride stock solution (10 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
In a sterile conical tube, add 1 part of the 10 mg/mL this compound hydrochloride stock solution in DMSO.
-
Add 4 parts of PEG300 to the tube.
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
Add 5 parts of sterile saline to the mixture.
-
Vortex again to ensure complete mixing. The final concentration will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Prepare the dosing solution fresh on the day of the experiment.
Dosing and Administration
The appropriate dose of this compound hydrochloride will vary depending on the animal model and the research question. The following table summarizes doses used in published studies.
Table 3: Reported In Vivo Doses of this compound Hydrochloride (YKP10811)
| Animal Model | Route of Administration | Effective Dose Range | Study Context | Source |
| Dog | Oral | 0.1 - 30 mg/kg | Gastric motility | [2] |
| Human | Oral | 10 - 30 mg/day | Functional constipation | [1] |
Note: A study in dogs reported no adverse events at a dose 300 times the lowest effective dose, suggesting a wide therapeutic window.
Safety and Toxicology
Preclinical safety pharmacology studies are essential to evaluate the potential adverse effects of a drug candidate on major physiological systems. While specific public toxicology data for this compound hydrochloride in rodents is limited, the ICH S7A guidelines recommend a core battery of tests assessing the central nervous, cardiovascular, and respiratory systems. In a study with dogs, no adverse events were noted at a dose 300 times the lowest effective dose, indicating a good safety profile in that species.
Signaling Pathway and Experimental Workflow
References
- 1. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Prokinetic effects of a new 5-HT4 agonist, YKP10811, on gastric motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized trial of 5-hydroxytryptamine4-receptor agonist, YKP10811, on colonic transit and bowel function in functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Testing of Relenopride in Animal Models of Irritable Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1][2] The pathophysiology of IBS is complex and involves dysregulation of the brain-gut axis, visceral hypersensitivity, and altered gut motility.[1][3] Animal models that recapitulate these key features are crucial for the preclinical evaluation of novel therapeutic agents.[4]
Relenopride is a potent and selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist. Activation of 5-HT4 receptors in the gastrointestinal tract is known to facilitate acetylcholine release, thereby promoting gut motility. This makes this compound a promising candidate for the treatment of constipation-predominant IBS (IBS-C). These application notes provide detailed protocols for utilizing established animal models of IBS to evaluate the therapeutic potential of this compound.
Animal Models of Irritable Bowel Syndrome
Several well-validated animal models are available to study the different facets of IBS. The choice of model depends on the specific subtype of IBS being investigated (e.g., IBS with constipation, IBS with diarrhea, or mixed-type IBS) and the primary endpoints of the study.
Maternal Separation (MS) Model
The MS model is a widely used neurodevelopmental model that induces long-lasting visceral hypersensitivity and anxiety-like behaviors, mimicking key features of IBS. Pups are separated from their dam for a set period daily during their early postnatal life.
Water Avoidance Stress (WAS) Model
The WAS model is a psychological stress model that induces visceral hypersensitivity, increased colonic motility, and anxiety-like behaviors in adult rodents. This model is particularly relevant for studying the impact of stress on IBS symptoms.
Chemically-Induced Models
Post-infectious IBS (PI-IBS) can be mimicked by inducing a transient colonic inflammation using agents like trinitrobenzene sulfonic acid (TNBS) or dextran sulfate sodium (DSS). These models are useful for studying the role of low-grade inflammation in the development of chronic visceral hypersensitivity.
Experimental Protocols
Protocol 1: Maternal Separation (MS) in Rats
Objective: To induce visceral hypersensitivity and anxiety-like behaviors relevant to IBS.
Materials:
-
Pregnant Sprague-Dawley rats
-
Heating pads
-
Clean cages with bedding
-
Apparatus for colorectal distension (CRD)
-
Elevated plus maze (EPM) or open field test (OFT) apparatus
Procedure:
-
From postnatal day (PND) 2 to 14, separate rat pups from their dam for 3 hours daily.
-
House the separated pups in a temperature-controlled cage (32-34°C) with bedding from the home cage.
-
Return the pups to their home cage with the dam after the separation period.
-
Wean the pups at PND 21 and house them in same-sex groups.
-
At adulthood (8-10 weeks of age), assess visceral sensitivity using colorectal distension (CRD) and anxiety-like behavior using the EPM or OFT.
Protocol 2: Water Avoidance Stress (WAS) in Mice or Rats
Objective: To induce visceral hypersensitivity and altered colonic motility through psychological stress.
Materials:
-
Adult male C57BL/6 mice or Wistar rats
-
Plexiglass tanks
-
A small platform
-
Apparatus for colorectal distension (CRD)
-
Fecal pellet output collection chambers
Procedure:
-
Place the animal on a small platform (e.g., 8x8 cm for rats) in the center of a tank filled with room temperature water to 1 cm below the platform.
-
Expose the animal to this stressor for 1 hour daily for 10 consecutive days.
-
On day 11, assess visceral sensitivity using CRD.
-
Measure fecal pellet output during the stress period as an indicator of colonic motor function.
Protocol 3: Assessment of Visceral Sensitivity by Colorectal Distension (CRD)
Objective: To quantify visceral pain perception in response to a mechanical stimulus.
Materials:
-
Pressure transducer and pump
-
Flexible balloon catheter (e.g., 2 cm long for rats)
-
Manometer
-
Data acquisition system
-
Restraining device
Procedure:
-
Lightly anesthetize the animal and insert the balloon catheter into the descending colon, with the end of the balloon approximately 1 cm from the anus.
-
Secure the catheter to the tail with tape.
-
Allow the animal to recover from anesthesia in a restraining device for at least 30 minutes.
-
Record the visceromotor response (VMR), characterized by abdominal muscle contractions, in response to graded pressures of distension (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 10 seconds).
-
Record and quantify the VMR, often as the total number of contractions or the area under the curve of the abdominal muscle electromyogram (EMG).
This compound Dosing and Administration
This compound can be administered via oral gavage or intraperitoneal injection. The optimal dose and route of administration should be determined in preliminary dose-ranging studies. Based on preclinical studies of other 5-HT4 agonists, a starting point for dose exploration could be in the range of 0.1 to 10 mg/kg.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups (e.g., vehicle control, model group, this compound-treated groups).
| Group | Visceromotor Response (VMR) to CRD (Area Under the Curve) | Fecal Pellet Output (Number in 1 hour) | Time in Open Arms of EPM (seconds) |
| Control | |||
| IBS Model (e.g., MS or WAS) | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Table 1: Example of a data summary table for evaluating the effects of this compound in an IBS animal model.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as a 5-HT4 receptor agonist. In the gastrointestinal tract, 5-HT4 receptors are expressed on enteric neurons. Activation of these receptors leads to the release of acetylcholine, which in turn stimulates smooth muscle contraction and enhances gastrointestinal motility.
Figure 1. Simplified signaling pathway of this compound's pro-kinetic effect.
Experimental Workflow for this compound Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a stress-induced model of IBS.
Figure 2. Experimental workflow for preclinical evaluation of this compound.
Conclusion
The described animal models and protocols provide a robust framework for the preclinical assessment of this compound's efficacy in treating key symptoms of IBS, particularly visceral hypersensitivity and altered gut motility. Careful selection of models and endpoints will be critical for generating meaningful data to support the clinical development of this compound for IBS.
References
- 1. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irritable Bowel Syndrome (IBS) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Frontiers | Animal Models for Functional Gastrointestinal Disorders [frontiersin.org]
- 4. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
Application Notes and Protocols for In Vitro Off-Target Effect Assessment of Relenopride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Relenopride is a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders, such as chronic idiopathic constipation and irritable bowel syndrome with constipation.[1][2] While this compound is designed to selectively target the 5-HT4 receptor to enhance gastrointestinal transit, it is crucial to assess its potential interactions with other molecular targets.[1][3][4] Off-target effects, where a drug binds to and modulates the activity of unintended proteins, are a significant cause of adverse drug reactions and can lead to late-stage clinical trial failures. Therefore, a comprehensive in vitro assessment of this compound's off-target profile is essential for a thorough safety evaluation and risk assessment.
These application notes provide a framework for the in vitro assessment of this compound's off-target effects, including detailed protocols for key assays and guidance on data interpretation. The protocols cover radioligand binding assays for a panel of G-protein coupled receptors (GPCRs), functional enzyme inhibition assays, and a general cytotoxicity assay.
Data Presentation: Summary of Off-Target Screening Results for this compound
The following tables summarize hypothetical quantitative data from a series of in vitro off-target screening assays for this compound. This data is presented to illustrate the desired format for reporting and to provide a basis for discussion in the subsequent sections.
Table 1: Radioligand Binding Affinity of this compound at Selected GPCRs
| Target Receptor | Ligand/Assay Principle | This compound Kᵢ (nM) |
| On-Target | ||
| 5-HT4 | [³H]-GR113808 Competition | 1.2 |
| Off-Target | ||
| 5-HT2A | [³H]-Ketanserin Competition | 850 |
| 5-HT2B | [³H]-LSD Competition | 675 |
| D₂ (Dopamine) | [³H]-Spiperone Competition | > 10,000 |
| α₁ (Adrenergic) | [³H]-Prazosin Competition | > 10,000 |
| M₁ (Muscarinic) | [³H]-Pirenzepine Competition | > 10,000 |
| H₁ (Histamine) | [³H]-Pyrilamine Competition | > 10,000 |
Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme Target | Assay Principle | This compound IC₅₀ (µM) |
| hERG (IKr ion channel) | Patch Clamp | > 30 |
| CYP3A4 (Cytochrome P450) | Fluorogenic Substrate | > 50 |
| MAO-A (Monoamine Oxidase A) | Chemiluminescent Assay | > 50 |
| AChE (Acetylcholinesterase) | Ellman's Reagent | > 50 |
IC₅₀ represents the half-maximal inhibitory concentration. A higher IC₅₀ value indicates lower inhibitory potency.
Table 3: Cytotoxicity of this compound in HepG2 Cells
| Assay | Endpoint | This compound CC₅₀ (µM) |
| MTT Assay | Cell Viability | > 100 |
CC₅₀ represents the half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GPCR Off-Target Screening
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for a panel of GPCRs.
Materials:
-
Cell membranes prepared from cell lines expressing the target GPCRs (e.g., CHO or HEK293 cells).
-
Radioligands specific for each target receptor (e.g., [³H]-Ketanserin for 5-HT2A).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Cell harvester and vacuum filtration manifold.
-
Scintillation fluid.
-
Microplate scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should be sufficient to generate a complete competition curve (e.g., 0.1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or this compound dilution.
-
50 µL of the specific radioligand at a concentration close to its Kₔ.
-
100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting competition curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Fluorogenic Enzyme Inhibition Assay (e.g., CYP3A4)
This protocol describes a general method for assessing the inhibitory potential of this compound on a key metabolic enzyme, CYP3A4, using a fluorogenic substrate.
Materials:
-
Recombinant human CYP3A4 enzyme.
-
Fluorogenic substrate for CYP3A4 (e.g., Vivid® CYP3A4 substrate).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control inhibitor (e.g., Ketoconazole).
-
NADPH regenerating system.
-
96-well black microplates (for fluorescence assays).
-
Microplate fluorometer.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: In a 96-well black plate, add the following:
-
This compound dilutions or positive/negative controls.
-
CYP3A4 enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow for the interaction between this compound and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read) using a microplate fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Determine the percentage of inhibition by comparing the reaction rate in the presence of this compound to the rate of the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 3: Cell Viability (Cytotoxicity) Assay using MTT
This protocol assesses the general cytotoxicity of this compound on a metabolically active cell line, such as HepG2 (a human liver cell line).
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
Microplate spectrophotometer.
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the CC₅₀ value.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the on-target signaling pathway of this compound and the logical relationship for assessing off-target selectivity.
Caption: On-target signaling pathway of this compound via the 5-HT4 receptor.
Caption: Logical workflow for assessing off-target selectivity.
References
Application Notes and Protocols for Determining Relenopride Ki via Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relenopride (YKP10811) is a selective 5-hydroxytryptamine 4 (5-HT4) receptor partial agonist that has been investigated for its prokinetic effects in the gastrointestinal tract.[1][2] Accurate determination of its binding affinity (Ki) to its primary target, the 5-HT4 receptor, as well as to other potential off-target receptors, is crucial for understanding its pharmacological profile and therapeutic potential. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, providing precise measurements of binding affinity.[3][4]
These application notes provide detailed protocols for determining the Ki of this compound for the human 5-HT4, 5-HT2A, and 5-HT2B receptors using competitive radioligand binding assays.
Data Presentation: this compound Binding Affinity
The following table summarizes the reported binding affinities (Ki) of this compound for various serotonin receptor subtypes.
| Receptor | Radioligand | Ki (nM) | Reference |
| 5-HT4 | [3H]-GR113808 | 4.96 | [5] |
| 5-HT2A | [3H]-Ketanserin | 600 | |
| 5-HT2B | [3H]-LSD | 31 |
Signaling Pathway
This compound is a 5-HT4 receptor agonist. The binding of an agonist like this compound to the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), initiates a signaling cascade. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Additionally, 5-HT4 receptor activation can also signal through a G-protein-independent pathway involving Src kinase.
Experimental Workflow: Competitive Radioligand Binding Assay
The determination of a compound's Ki value is typically achieved through a competitive binding assay. This involves incubating a fixed concentration of a radiolabeled ligand with the receptor source in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Protocols
The following are detailed protocols for performing competitive radioligand binding assays to determine the Ki of this compound for the human 5-HT4, 5-HT2A, and 5-HT2B receptors.
Protocol for 5-HT4 Receptor Binding Assay
This protocol is adapted from methods used for characterizing 5-HT4 receptors with the radioligand [3H]-GR113808.
a. Materials
-
Receptor Source: Membranes from cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) or from brain regions rich in 5-HT4 receptors (e.g., guinea pig striatum).
-
Radioligand: [3H]-GR113808 (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT4 antagonist, such as unlabeled GR113808 (10 µM).
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Wash Buffer: Cold 50 mM HEPES, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
b. Membrane Preparation
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
c. Binding Assay Procedure
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or non-specific binding control.
-
50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M).
-
50 µL of [3H]-GR113808 (at a final concentration close to its Kd, typically 0.1-0.3 nM).
-
100 µL of membrane preparation (containing 50-100 µg of protein).
-
-
The final assay volume is 250 µL.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plates.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the radioactivity in a microplate scintillation counter.
d. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Protocol for 5-HT2A Receptor Binding Assay
This protocol is based on standard methods using [3H]-Ketanserin as the radioligand.
a. Materials
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or from brain cortex.
-
Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist, such as unlabeled spiperone (10 µM) or mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Other reagents, equipment, and procedures are similar to the 5-HT4 protocol.
b. Binding Assay Procedure
-
The assay setup is similar to the 5-HT4 protocol, with the following modifications:
-
Use [3H]-Ketanserin at a final concentration near its Kd (typically 0.5-1.5 nM).
-
-
Incubate at 37°C for 30 minutes.
-
Follow the same filtration, washing, and counting steps as described for the 5-HT4 assay.
-
Analyze the data using the same method and the Cheng-Prusoff equation to determine the Ki of this compound.
Protocol for 5-HT2B Receptor Binding Assay
This protocol utilizes [3H]-LSD, a commonly used radioligand for 5-HT2B receptors.
a. Materials
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2B receptor.
-
Radioligand: [3H]-LSD (specific activity ~70-85 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT2 antagonist, such as unlabeled serotonin (10 µM) or methysergide (10 µM).
-
Assay Buffer: 50 mM Tris, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Other reagents, equipment, and procedures are similar to the 5-HT4 protocol.
b. Binding Assay Procedure
-
The assay setup is similar to the previous protocols, with the following modifications:
-
Use [3H]-LSD at a final concentration near its Kd (typically 0.5-2.0 nM).
-
-
Incubate at 37°C for 2-4 hours.
-
Follow the same filtration, washing, and counting steps.
-
Analyze the data using the Cheng-Prusoff equation to determine the Ki of this compound for the 5-HT2B receptor.
Conclusion
These detailed protocols provide a comprehensive guide for researchers to accurately determine the binding affinity (Ki) of this compound for its primary target, the 5-HT4 receptor, and key off-targets, the 5-HT2A and 5-HT2B receptors. Consistent and precise determination of these values is essential for a thorough understanding of the compound's pharmacology and for guiding further drug development efforts.
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Relenopride Dosage for In Vivo Experiments
Welcome to the technical support center for Relenopride (also known as YKP10811). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and potent partial agonist for the serotonin 5-HT4 receptor.[1] Activation of the 5-HT4 receptor, a G-protein coupled receptor, initiates downstream signaling cascades that play a crucial role in regulating gastrointestinal motility.[2][3] This makes it a target for therapeutic intervention in disorders such as chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][4]
Q2: What are the known downstream signaling pathways of the 5-HT4 receptor?
A2: The 5-HT4 receptor signals through both G-protein dependent and independent pathways. The primary pathway involves the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). A secondary, G-protein independent pathway involves the activation of Src tyrosine kinase, which in turn activates the Extracellular signal-Regulated Kinase (ERK) pathway. Both pathways are implicated in the receptor's physiological effects.
Q3: What are the recommended starting dosages for this compound in different animal models?
A3: Dosage will vary depending on the species, the experimental model, and the intended therapeutic effect. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Below is a summary of dosages reported in the literature.
| Species | Model | Dosage | Route of Administration | Observed Effect |
| Human | Functional Constipation | 10-30 mg/day | Oral | Accelerated colonic transit. |
| Dog | Gastric Motility | 0.1-3 mg/kg | Oral | Dose-dependent acceleration of gastric emptying. |
| Rat | Visceral Hypersensitivity | 30 mg/kg | Not specified | Attenuated inflammation-induced colonic hypersensitivity. |
| Mouse | Constipation | Not specified | Oral | General studies on 5-HT4 agonists show increased fecal output. |
Troubleshooting Guides
Problem 1: I am not observing a pro-kinetic effect in my rodent constipation model.
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Dosage: The dosage may be too low. While a 30 mg/kg dose has been used in rats for visceral hypersensitivity, a different dose may be required to robustly affect motility in a constipation model. Consider performing a dose-escalation study.
-
Model Induction: Ensure your constipation model is robust and consistent. For loperamide-induced constipation, the timing and dose of loperamide are critical. Fecal pellet output and water content should be significantly and consistently reduced before initiating treatment with this compound.
-
Route of Administration and Formulation: For oral gavage, ensure the compound is properly dissolved or suspended and that the administration technique is consistent. Improper gavage can lead to variability in drug delivery and absorption. Consider using a vehicle such as PEG400 or a combination of PEG400 and Labrasol to improve solubility.
-
Timing of Measurement: The pro-kinetic effect of 5-HT4 agonists can be acute. Ensure that your endpoint measurements (e.g., fecal pellet output, whole gut transit time) are timed appropriately after this compound administration.
Problem 2: I am observing unexpected side effects or animal distress.
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Off-Target Effects: While this compound is selective for the 5-HT4 receptor, high doses may lead to off-target effects. In a study with dogs, no adverse events were noted at a dose 300 times the lowest effective dose, suggesting a wide safety margin. However, rodent-specific toxicology data is limited.
-
Cardiovascular Effects: Older 5-HT4 agonists were associated with cardiovascular side effects due to hERG channel interactions. Newer generation agonists like this compound are designed to have a safer cardiac profile. If cardiovascular monitoring is possible and relevant to your study, it is a prudent measure.
-
Animal Handling: Stress from handling and procedures like oral gavage can impact gastrointestinal function. Ensure all personnel are proficient in animal handling techniques to minimize stress.
Experimental Protocols
Protocol 1: Loperamide-Induced Constipation Model in Mice (General Protocol)
This is a general protocol for a commonly used constipation model. The specific doses and timing of this compound should be optimized in a pilot study.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimation: Allow animals to acclimate for at least one week before the experiment.
-
Baseline Measurement: Monitor daily fecal pellet output for 2-3 days to establish a baseline for each animal.
-
Induction of Constipation: Administer loperamide hydrochloride (e.g., 5 mg/kg, subcutaneously or intraperitoneally). The induction of constipation is typically confirmed by a significant reduction in fecal pellet output and water content within 6-12 hours.
-
Treatment:
-
Divide mice into vehicle control and this compound treatment groups.
-
Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound or vehicle by oral gavage at a predetermined time after loperamide administration.
-
-
Endpoint Measurement:
-
Fecal Pellet Output: Place mice in individual cages and count the number of fecal pellets excreted over a defined period (e.g., 2-4 hours) after treatment.
-
Fecal Water Content: Collect the excreted pellets, weigh them (wet weight), dry them in an oven (e.g., 60°C for 24 hours), and weigh them again (dry weight). Calculate the water content as ((wet weight - dry weight) / wet weight) * 100.
-
Whole Gut Transit Time: Administer a non-absorbable marker (e.g., carmine red or charcoal meal) by oral gavage at the same time as the treatment. Record the time to the first appearance of the colored marker in the feces.
-
Protocol 2: Visceral Hypersensitivity Model in Rats
This protocol is based on a published study using YKP10811 (this compound).
-
Animals: Male Wistar rats.
-
Induction of Hypersensitivity: Administer trinitrobenzene sulfonic acid (TNBS) intracolonically to induce inflammation and subsequent visceral hypersensitivity.
-
Assessment of Hypersensitivity:
-
Measure the electromyographic (EMG) response of the abdominal muscles to colorectal distension (CRD) at various pressures (e.g., 15-60 mmHg).
-
An increased EMG response to CRD compared to baseline indicates visceral hypersensitivity.
-
-
Treatment: Administer this compound (30 mg/kg) and assess its effect on the EMG response to CRD.
-
Controls: Include a vehicle control group and potentially a positive control group (e.g., another 5-HT4 agonist like tegaserod). A 5-HT4 receptor antagonist (e.g., GR113808) can be used to confirm the mechanism of action.
-
Data Analysis: Compare the visceromotor response to CRD before and after treatment with this compound.
References
- 1. Influence of a new 5-HT4 receptor partial agonist, YKP10811, on visceral hypersensitivity in rats triggered by stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphyonline.com [graphyonline.com]
- 3. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Relenopride Receptor Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Relenopride in receptor binding assays. The information is designed to assist in optimizing experimental design and interpreting results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as YKP10811) is a selective agonist for the serotonin 4 (5-HT4) receptor.[1] It has been investigated for its potential therapeutic effects on gastrointestinal motility.[1] While it is highly selective for the 5-HT4 receptor, it exhibits significantly lower affinity for other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B.[1]
Q2: What is the mechanism of action of the 5-HT4 receptor?
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[2] Activation of the receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[2] This signaling cascade can influence various cellular processes.
Q3: What are the key parameters to consider in a this compound receptor binding assay?
The key parameters include the equilibrium dissociation constant (Kd) of the radioligand, the maximal binding capacity (Bmax) of the receptor preparation, and the inhibition constant (Ki) of this compound in competition assays. These parameters help to characterize the binding affinity and receptor density.
Quantitative Data Summary
The following tables provide reference values for designing and troubleshooting this compound receptor binding assays. Note that experimental values may vary based on specific assay conditions and reagents.
Table 1: this compound Binding Affinity
| Compound | Receptor Target | Binding Affinity (Ki) [nM] |
| This compound | 5-HT4 | 4.96 |
| This compound | 5-HT2B | 31 |
| This compound | 5-HT2A | 600 |
Table 2: Typical Parameters for 5-HT4 Receptor Radioligand Binding Assay
| Parameter | Radioligand | Typical Value | Source |
| Kd | [3H]-GR113808 | 0.46 nM | Recombinant human 5-HT4B membrane preparation |
| Bmax | [3H]-GR113808 | Varies with tissue/cell line and expression level | General knowledge |
| Protein Concentration | - | 5 - 20 µ g/well | |
| Incubation Time | - | 60 minutes | General GPCR protocols |
| Incubation Temperature | - | 25°C - 37°C | General GPCR protocols |
Experimental Protocols
1. Membrane Preparation from Cells Expressing 5-HT4 Receptors
This protocol outlines a general method for preparing crude membrane fractions from cultured cells overexpressing the 5-HT4 receptor.
-
Cell Culture: Grow cells expressing the human 5-HT4 receptor to a high density.
-
Harvesting: Gently scrape and collect cells in ice-cold phosphate-buffered saline (PBS).
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or similar device.
-
High-Speed Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
2. Saturation Binding Assay using [3H]-GR113808
This protocol is for determining the Kd and Bmax of the 5-HT4 receptor using a radiolabeled antagonist.
-
Reagents:
-
5-HT4 receptor membrane preparation
-
[3H]-GR113808 (radioligand)
-
Unlabeled GR113808 (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
-
Procedure:
-
Prepare serial dilutions of [3H]-GR113808 in assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: A fixed amount of membrane preparation (e.g., 5-10 µg) and increasing concentrations of [3H]-GR113808.
-
Non-specific Binding: A fixed amount of membrane preparation, increasing concentrations of [3H]-GR113808, and a high concentration of unlabeled GR113808 (e.g., 10 µM).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a blocking agent like polyethyleneimine (PEI).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of [3H]-GR113808 and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
-
3. Competition Binding Assay with this compound
This protocol is for determining the inhibitory constant (Ki) of this compound.
-
Reagents:
-
5-HT4 receptor membrane preparation
-
[3H]-GR113808 (at a concentration close to its Kd)
-
Serial dilutions of this compound
-
Unlabeled GR113808 (for non-specific binding)
-
Assay Buffer
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: A fixed amount of membrane preparation and a constant concentration of [3H]-GR113808.
-
Non-specific Binding: A fixed amount of membrane preparation, a constant concentration of [3H]-GR113808, and a high concentration of unlabeled GR113808.
-
Competition: A fixed amount of membrane preparation, a constant concentration of [3H]-GR113808, and increasing concentrations of this compound.
-
-
Follow steps 3-6 from the Saturation Binding Assay protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is greater than 30% of the total binding. What could be the cause and how can I fix it?
-
Answer: High NSB can obscure the specific binding signal, leading to inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| "Sticky" radioligand or test compound. | Consider adding a low concentration of a non-ionic detergent (e.g., 0.1% BSA) to the assay buffer. |
| Binding to filters or plates. | Pre-soak filters in 0.5% polyethyleneimine (PEI). Use low-protein-binding plates. |
| Insufficient washing. | Increase the number of wash cycles with ice-cold buffer. Ensure the washing is rapid to prevent dissociation of specifically bound ligand. |
| Too much membrane protein. | Reduce the amount of membrane protein per well. A typical starting point is 5-20 µg. |
Issue 2: Low Specific Binding or "No Signal"
-
Question: I am observing very low or no specific binding in my assay. What are the potential issues?
-
Answer: Low specific binding can result from several factors related to the reagents or assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive or low concentration of receptors. | Verify the quality and integrity of your membrane preparation. Perform a saturation binding experiment to determine the Bmax. |
| Degraded radioligand. | Check the age and storage conditions of the radioligand. Consider purchasing a fresh batch. |
| Suboptimal assay conditions. | Optimize incubation time and temperature. Ensure the assay buffer composition (pH, ions) is appropriate for the receptor. |
| Ligand depletion. | Ensure that less than 10% of the added radioligand is bound. If necessary, reduce the amount of membrane protein. |
Issue 3: High Variability Between Replicates or Experiments
-
Question: My data shows poor reproducibility. How can I improve the consistency of my results?
-
Answer: High variability can be minimized by careful attention to technique and standardization of the protocol.
| Potential Cause | Troubleshooting Steps |
| Pipetting errors. | Calibrate pipettes regularly. Use consistent pipetting techniques for all wells. |
| Inconsistent incubation times or temperatures. | Ensure all samples are incubated for the same duration and at a constant temperature. |
| Incomplete mixing of reagents. | Thoroughly mix all stock solutions and assay components before dispensing. |
| Batch-to-batch variability of reagents. | Prepare large batches of buffers and other reagents to be used across multiple experiments. |
Visualizations
References
Technical Support Center: Relenopride Preclinical Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of Relenopride in rodent models.
Troubleshooting Guides
Issue 1: Lower than Expected Plasma Exposure of this compound in Rats/Mice Following Oral Gavage
Possible Cause 1: Poor Aqueous Solubility
This compound, as a complex organic molecule, may exhibit limited solubility in the gastrointestinal fluids of rodents, leading to poor dissolution and absorption.
Troubleshooting Steps:
-
Assess this compound's Solubility: Determine the solubility of your this compound formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Particle Size Reduction: If solubility is low, consider micronization or nanomilling of the this compound powder to increase the surface area for dissolution.[1]
-
Formulation with Solubilizing Agents:
-
Co-solvents: Prepare a formulation of this compound in a mixture of water and a biocompatible co-solvent (e.g., PEG 400, propylene glycol).[2]
-
Surfactants: Incorporate a non-ionic surfactant (e.g., Tween 80, Cremophor EL) into the formulation to improve wetting and micellar solubilization.
-
Cyclodextrins: Formulate this compound with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with enhanced solubility.[3]
-
Hypothetical In Vitro Solubility Data:
| Formulation | Solubility in SGF (pH 1.2) (µg/mL) | Solubility in SIF (pH 6.8) (µg/mL) |
| This compound in Water | 5 | 10 |
| This compound (Micronized) in Water | 25 | 50 |
| 10% HP-β-CD in Water | 150 | 300 |
| 20% PEG 400 in Water | 80 | 150 |
Possible Cause 2: High First-Pass Metabolism
This compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Rodents, particularly rats, can have very active drug-metabolizing enzymes.[4][5]
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Assess the metabolic stability of this compound in rat and mouse liver microsomes or S9 fractions.
-
Co-administration with a Metabolic Inhibitor: In a non-GLP setting, consider co-dosing with a broad-spectrum cytochrome P450 inhibitor like piperonyl butoxide (PBO) to probe the extent of first-pass metabolism. A significant increase in exposure with PBO would suggest high first-pass metabolism.
-
Consider Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal (IP) or subcutaneous (SC) administration to bypass the gastrointestinal tract and first-pass metabolism. This can help determine if the lack of efficacy is due to poor exposure or the intrinsic activity of the compound.
Hypothetical Pharmacokinetic Data in Rats (10 mg/kg Oral Dose):
| Formulation | Cmax (ng/mL) | AUC (ng*h/mL) | Tmax (h) |
| This compound in 0.5% Methylcellulose | 50 | 150 | 1.0 |
| This compound + PBO (50 mg/kg) | 250 | 1200 | 0.5 |
| This compound in Lipid-Based Formulation | 300 | 1500 | 0.75 |
Issue 2: High Variability in Plasma Concentrations Between Animals
Possible Cause: Formulation Inhomogeneity or Instability
If the drug is not uniformly suspended or dissolved in the vehicle, it can lead to inconsistent dosing and variable absorption.
Troubleshooting Steps:
-
Ensure Homogeneity: Vigorously vortex and/or sonicate the formulation immediately before dosing each animal.
-
Assess Formulation Stability: Prepare the formulation and check for any precipitation or phase separation over the duration of your experiment.
-
Alternative Dosing Method: For palatable formulations, consider voluntary consumption from a syringe to reduce stress associated with gavage, which can affect gastrointestinal motility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective 5-HT4 receptor agonist. It is being investigated for its potential to treat neurological and gastrointestinal disorders.
Q2: Are there any known species differences in the metabolism of drugs similar to this compound?
A2: While specific data for this compound is not publicly available, it is known that species differences in drug metabolism, particularly by cytochrome P450 enzymes, are common between rodents and humans. For example, a related compound, bromopride, showed different metabolic profiles across various species, with monkey hepatocytes being the most predictive for humans. Therefore, it is crucial to characterize the metabolic pathways of this compound in the chosen rodent model.
Q3: What formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several strategies can be used:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Solid dispersions: Creating an amorphous solid dispersion of this compound with a polymer carrier can enhance its dissolution rate.
-
Nanoparticle formulations: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution velocity.
Q4: How can I assess the intestinal permeability of this compound?
A4: The Caco-2 cell permeability assay is a common in vitro model to predict intestinal drug absorption. For in vivo assessment in rodents, intestinal perfusion studies can be conducted to directly measure the rate and extent of absorption across a specific segment of the intestine.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SMEDDS)
-
Screening for Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Cremophor® EL, Kolliphor® RH 40), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
-
Constructing a Ternary Phase Diagram:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare various ratios of these components and titrate with water to identify the self-microemulsifying region.
-
-
Formulation Preparation:
-
Select a ratio from the self-microemulsifying region.
-
Dissolve this compound in the oil/surfactant/co-surfactant mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Determine the particle size and zeta potential of the microemulsion upon dilution with water.
-
Assess the stability of the formulation at different temperatures.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley rats (200-250 g) with a acclimatization period of at least 3 days.
-
Housing: House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the animals into groups (e.g., control formulation, improved formulation).
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Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: Factors Affecting Oral Bioavailability of this compound.
Caption: Troubleshooting Workflow for Poor this compound Bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 5. Consequences of inhibition of bumetanide metabolism in rodents on brain penetration and effects of bumetanide in chronic models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Relenopride stock solution preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of Relenopride stock solutions, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions for in vitro use.[1] this compound hydrochloride is also soluble in water.[1] For in vivo experiments, co-solvent systems are often necessary.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound hydrochloride varies depending on the solvent. It is highly soluble in DMSO and has good solubility in water.[1] For detailed solubility data, please refer to the table below.
Q3: How should I store the solid this compound compound?
A3: Solid this compound hydrochloride should be stored at -20°C, protected from light, and preferably under a nitrogen atmosphere.[1]
Q4: What are the recommended storage conditions for a this compound stock solution?
A4: Aliquoted stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] It is crucial to protect the solutions from light. To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q5: Can I store this compound stock solutions at room temperature?
A5: No, it is not recommended to store this compound stock solutions at room temperature for extended periods. For short-term storage during an experiment, keeping the solution on ice is advisable. Long-term storage should be at -20°C or -80°C to ensure stability.
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has visible precipitate after dissolving. What should I do?
A1: If you observe precipitation or cloudiness, gentle heating and/or sonication can be used to aid dissolution. Ensure that you are using a freshly opened or anhydrous grade of DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of the product.
Q2: I need to prepare a working solution for an in vivo study, but the compound precipitates in my aqueous buffer. How can I resolve this?
A2: For in vivo applications that require an aqueous vehicle, a co-solvent system is often necessary to maintain solubility. Common formulations include mixtures of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline. It is recommended to prepare these working solutions fresh on the day of use.
Q3: My this compound stock solution has changed color. Is it still usable?
A3: A change in color may indicate degradation of the compound. It is recommended to discard the solution and prepare a fresh stock from solid material to ensure the integrity of your experimental results. Always store stock solutions protected from light to minimize degradation.
Q4: I am using a water-based stock solution and see microbial growth. How can I prevent this?
A4: If you prepare a stock solution in water, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use and store it in sterile aliquots. For long-term storage, preparing the stock in a solvent like DMSO is generally preferred to inhibit microbial growth.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 110 | 207.77 | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended. |
| Water | 50 | 94.44 | Ultrasonic treatment may be needed. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 | ≥ 5.19 | A clear solution is obtained. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 | ≥ 5.19 | A clear solution is obtained. |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 | ≥ 5.19 | A clear solution is obtained. |
Table 2: Storage Conditions for this compound Hydrochloride Stock Solutions
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Protect from light, store under nitrogen. |
| -20°C | Up to 1 month | Protect from light, store under nitrogen. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the solid this compound hydrochloride to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.29 mg (Molecular Weight: 529.43 g/mol ).
-
Add the appropriate volume of DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If dissolution is slow or incomplete, briefly sonicate the vial in a water bath.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Mandatory Visualization
This compound's Mechanism of Action: 5-HT4 Receptor Signaling Pathway
This compound is a selective agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor. The binding of this compound to the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to various cellular responses.
References
Technical Support Center: Preventing Off-Target Effects in Relenopride Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating off-target effects in experiments involving Relenopride, a selective 5-HT4 receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as YKP10811) is a potent and selective serotonin 4 (5-HT4) receptor partial agonist. Its primary mechanism of action is to bind to and activate 5-HT4 receptors, which are Gs-protein-coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is believed to mediate its pro-kinetic effects in the gastrointestinal tract.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for the 5-HT4 receptor, it has been shown to have some affinity for other serotonin receptors, namely the 5-HT2A and 5-HT2B receptors. Understanding the binding affinities for these off-targets is crucial for designing experiments that minimize their potential confounding effects.
Q3: How can I minimize off-target effects in my this compound experiments?
A3: To minimize off-target effects, it is recommended to:
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Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits a response in your on-target assay. This reduces the likelihood of engaging lower-affinity off-target receptors.
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Employ selective antagonists for off-targets: In your experimental setup, include selective antagonists for 5-HT2A and 5-HT2B receptors to block any potential off-target activity.
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Use a control compound: A structurally similar but inactive compound can help differentiate between target-specific effects and non-specific effects of the chemical scaffold.
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Confirm findings with genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the 5-HT4 receptor. The abolition or significant reduction of the observed effect in these models would strongly suggest on-target activity.
Q4: What are the potential consequences of 5-HT2B receptor activation?
A4: Agonism at the 5-HT2B receptor has been associated with cardiac valvulopathy. Therefore, it is critical to assess any potential 5-HT2B agonist activity of this compound or any new compound targeting the 5-HT4 receptor.
This compound Binding Affinity Profile
The following table summarizes the binding affinities (Ki) of this compound for its primary target and known off-targets. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Selectivity vs. 5-HT4 |
| 5-HT4 | 4.96 | - |
| 5-HT2B | 31 | ~6-fold |
| 5-HT2A | 600 | ~120-fold |
Data sourced from publicly available pharmacological data.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cAMP assay results | 1. Cell passage number too high, leading to altered receptor expression. 2. Inconsistent cell seeding density. 3. Degradation of cAMP by phosphodiesterases (PDEs). | 1. Use cells within a defined low passage number range. 2. Ensure uniform cell seeding across all wells. 3. Include a PDE inhibitor, such as IBMX, in the assay buffer. |
| No response or weak response to this compound | 1. Low 5-HT4 receptor expression in the chosen cell line. 2. Inactive this compound compound. 3. Suboptimal assay conditions (e.g., incubation time, temperature). | 1. Verify 5-HT4 receptor expression using qPCR or a validated positive control agonist. Consider using a cell line with higher receptor expression. 2. Check the integrity and concentration of the this compound stock solution. 3. Optimize assay parameters, including incubation time and temperature. |
| Unexpected physiological response in vivo | 1. Off-target effects at 5-HT2A or 5-HT2B receptors. 2. Activation of different 5-HT4 receptor splice variants leading to varied downstream signaling. | 1. Co-administer selective antagonists for 5-HT2A and 5-HT2B receptors to determine if the effect is blocked. 2. Investigate the expression of 5-HT4 receptor splice variants in the target tissue. |
| Inconsistent results in radioligand binding assay | 1. Degradation of the radioligand. 2. Improper membrane preparation. 3. Non-specific binding is too high. | 1. Aliquot and store the radioligand properly to avoid repeated freeze-thaw cycles. 2. Ensure the membrane preparation protocol effectively isolates membranes and removes interfering cellular components. 3. Optimize washing steps and consider using a filter plate pre-treated with a blocking agent like polyethyleneimine (PEI). |
Experimental Protocols
5-HT4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the 5-HT4 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Non-specific binding control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM GR113808).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the appropriate this compound dilution.
-
50 µL of [3H]-GR113808 (at a final concentration close to its Kd).
-
50 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvest the contents of the plate onto the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki of this compound using appropriate software.
cAMP Functional Assay
Objective: To measure the functional potency of this compound in activating the 5-HT4 receptor.
Materials:
-
A cell line expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
This compound stock solution.
-
Forskolin (an adenylyl cyclase activator, for control experiments).
-
IBMX (a phosphodiesterase inhibitor).
-
Assay Buffer: HBSS or similar balanced salt solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in assay buffer containing IBMX.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control and a positive control (e.g., a known 5-HT4 agonist or forskolin).
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Visualizations
Technical Support Center: Optimizing Relenopride Concentration for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Relenopride concentration for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the serotonin 4 (5-HT4) receptor. Its mechanism of action involves binding to and activating 5-HT4 receptors, which are G-protein coupled receptors. This activation typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and can also involve other signaling pathways, such as the phosphorylation of Src kinase.
Q2: What is a recommended starting concentration for this compound in cell culture?
While specific optimal concentrations of this compound for every cell line are not publicly available, a rational starting point can be determined based on its high affinity for the 5-HT4 receptor and data from other selective 5-HT4 agonists. It is advisable to perform a dose-response experiment starting from a broad range, for instance, from 1 nM to 10 µM, to empirically determine the optimal concentration for your specific cell line and experimental endpoint.[1]
Q3: How do I prepare a stock solution of this compound?
This compound hydrochloride is soluble in both Dimethyl Sulfoxide (DMSO) and water. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. Ensure the final concentration of DMSO in your culture medium is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What cell lines are suitable for studying the effects of this compound?
The choice of cell line will depend on your research question. Ideally, you should use a cell line that endogenously expresses the 5-HT4 receptor. If not, you may consider using a cell line transiently or stably transfected to express the human 5-HT4 receptor. Cell lines derived from tissues where 5-HT4 receptors are known to be expressed, such as the gastrointestinal tract or specific brain regions, could also be relevant.
Q5: What are the expected downstream effects of 5-HT4 receptor activation by this compound?
Activation of the 5-HT4 receptor is known to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2] Additionally, it can induce the phosphorylation of Src, a non-receptor tyrosine kinase involved in various cellular processes.[3] Therefore, measuring cAMP levels and phospho-Src levels are relevant readouts to confirm the activity of this compound in your cell culture model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Sub-optimal concentration. 2. Low or no 5-HT4 receptor expression in the cell line. 3. Insufficient incubation time. 4. Degradation of this compound. | 1. Perform a dose-response study with a wider concentration range (e.g., 0.1 nM to 100 µM). 2. Verify 5-HT4 receptor expression using techniques like qPCR or Western blotting. Consider using a cell line with confirmed receptor expression. 3. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h) to determine the optimal treatment duration. 4. Prepare fresh stock solutions of this compound and store them appropriately. |
| High cell death or cytotoxicity | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Off-target effects. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and use concentrations well below this value. 2. Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%). Include a vehicle control in your experiments. 3. While this compound is selective, at very high concentrations, off-target effects at other serotonin receptors (5-HT2A, 5-HT2B) could occur. Use the lowest effective concentration possible. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Uneven drug distribution. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. 2. Mix the culture plate gently after adding this compound to ensure even distribution. 3. Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity. |
| Unexpected or contradictory results | 1. Cell line misidentification or contamination. 2. Passage number affecting cell phenotype. | 1. Regularly authenticate your cell lines using methods like STR profiling and test for mycoplasma contamination. 2. Use cells within a consistent and low passage number range for your experiments to ensure reproducibility. |
Data Presentation
Table 1: In Vitro Activity of Selective 5-HT4 Receptor Agonists (for reference)
| Agonist | Cell Line/Tissue | Assay | EC50/Potency | Reference |
| 5HT4-LA1 | CHO cells expressing 5-HT4R | cAMP Assay | 1.1 nM | [4] |
| 5HT4-LA2 | CHO cells expressing 5-HT4R | cAMP Assay | 18.8 nM | [4] |
| BIMU 8 | Human colon circular smooth muscle | Inhibition of motility | 0.76 µM | |
| 5-HT | Human colon circular smooth muscle | Inhibition of motility | 0.13 µM | |
| Prucalopride | Guinea pig isolated colon | Contraction | pEC50 = 8.3 |
Note: This table provides reference values for other 5-HT4 agonists to guide the selection of a starting concentration range for this compound. The optimal concentration for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay for Cell Viability
Objective: To determine the concentration range of this compound that is non-toxic to the cells and to identify the IC50 value.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in your cell culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantification of cAMP Production
Objective: To measure the effect of this compound on intracellular cAMP levels.
Methodology:
-
Cell Culture: Seed cells expressing the 5-HT4 receptor in a suitable format (e.g., 96-well plate).
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) for a short period to prevent cAMP degradation.
-
Stimulation: Treat the cells with various concentrations of this compound for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
cAMP Measurement: Quantify the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA, HTRF, or AlphaScreen). These kits typically involve a labeled cAMP competing with the cAMP in the cell lysate for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in your samples by interpolating from the standard curve and plot the dose-response to this compound.
Protocol 3: Western Blot for Phospho-Src
Objective: To assess the effect of this compound on the phosphorylation of Src kinase.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with different concentrations of this compound for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Src (e.g., at Tyr416) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
-
Densitometry: Quantify the band intensities to determine the ratio of phospho-Src to total Src.
Visualizations
Caption: Signaling pathway of this compound via the 5-HT4 receptor.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric activation of proto-oncogene kinase Src by GPCR–beta-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of Relenopride with PEG300 and Tween-80
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing a formulation of Relenopride with Polyethylene Glycol 300 (PEG300) and Polysorbate 80 (Tween-80). It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective serotonin 5-HT4 receptor agonist.[1][2][3][4] The 5-HT4 receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] This signaling cascade is associated with increased gastrointestinal (GI) motility and prokinetic effects.
Q2: What are the specific roles of PEG300 and Tween-80 in this formulation?
A2: For poorly water-soluble compounds like this compound, a combination of excipients is often necessary for parenteral administration.
-
PEG300 (Polyethylene Glycol 300) acts as a water-miscible co-solvent. Its primary function is to dissolve this compound, which has limited solubility in aqueous solutions alone.
-
Tween-80 (Polysorbate 80) is a non-ionic surfactant and emulsifier. It serves two main purposes: it improves the wettability of the drug and helps to prevent its precipitation when the formulation is diluted in aqueous media, such as upon injection into the bloodstream. It stabilizes the formulation by keeping the components dispersed.
Q3: Why is Dimethyl Sulfoxide (DMSO) included in the recommended protocol?
A3: this compound hydrochloride is soluble in DMSO. DMSO is used to create a concentrated stock solution of this compound before it is mixed with the other excipients. This ensures the drug is fully dissolved before being introduced to the co-solvent and surfactant vehicle.
Q4: How should the final this compound formulation be stored and for how long?
A4: It is strongly recommended to prepare the final formulation fresh on the day of use. While a stock solution of this compound in DMSO can be stored at -20°C or -80°C for extended periods, the stability of the final mixture containing PEG300, Tween-80, and saline is limited. Prompt use is advised to prevent potential drug precipitation or degradation.
Data Presentation
Table 1: Example Formulation Composition
| Component | Role | Example Percentage (v/v) | Example Volume for 1 mL Final Solution |
| This compound in DMSO (27.5 mg/mL) | Active Pharmaceutical Ingredient (API) & Primary Solvent | 10% | 100 µL |
| PEG300 | Co-solvent | 40% | 400 µL |
| Tween-80 | Surfactant / Emulsifier | 5% | 50 µL |
| Saline (0.9% NaCl) | Aqueous Vehicle | 45% | 450 µL |
| Final Concentration | - | - | 2.75 mg/mL |
This composition is based on a standard vehicle known to achieve a solubility of at least 2.75 mg/mL for this compound hydrochloride. Researchers should optimize ratios based on their specific experimental needs.
Table 2: Physicochemical Properties (Illustrative)
| Property | Target Value | Method |
| Appearance | Clear, homogenous solution | Visual Inspection |
| pH | 6.5 - 7.5 | pH Meter |
| Viscosity (cP at 25°C) | < 20 cP | Viscometer |
| Osmolality (mOsm/kg) | 280 - 320 mOsm/kg | Osmometer |
Note: These are typical target values for a parenteral formulation. Actual values should be determined experimentally for the specific formulation prepared.
Experimental Protocols
Protocol for Preparation of this compound Formulation (1 mL of 2.75 mg/mL Solution)
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), high purity
-
Polyethylene Glycol 300 (PEG300), low aldehyde/peroxide grade
-
Tween-80 (Polysorbate 80), low aldehyde/peroxide grade
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
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Calibrated pipettes and sterile tips
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Vortex mixer
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Sonicator (optional)
Procedure:
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Prepare Stock Solution: Prepare a 27.5 mg/mL stock solution of this compound in DMSO. For example, dissolve 27.5 mg of this compound hydrochloride in 1 mL of high-purity DMSO. Ensure it is fully dissolved. Gentle warming or sonication may be used if necessary.
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Add Co-solvent: In a sterile vial, add 400 µL of PEG300.
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Add Drug Stock: Add 100 µL of the 27.5 mg/mL this compound stock solution (from Step 1) to the PEG300.
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Mix Thoroughly: Vortex the mixture until the solution is clear and homogenous.
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Add Surfactant: Add 50 µL of Tween-80 to the mixture.
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Mix Again: Vortex thoroughly to ensure complete mixing.
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Add Aqueous Vehicle: Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is critical to prevent the drug from precipitating.
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Final Inspection: Visually inspect the final solution. It should be a clear, homogenous solution free of any visible particulates. If precipitation occurs, sonication or gentle warming (e.g., to 37°C) may be used to aid dissolution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness During Preparation | 1. Incomplete dissolution of this compound in DMSO.2. Aqueous component (saline) added too quickly.3. Low-quality excipients. | 1. Ensure the initial DMSO stock is a clear solution. Use a sonicator or gently warm to aid dissolution.2. Add saline drop-wise while vortexing vigorously.3. Use high-purity, low-aldehyde/peroxide grades of PEG300 and Tween-80. |
| Phase Separation (Oily Droplets Appear) | 1. Components are not fully miscible at the prepared ratios.2. Insufficient mixing. | 1. Ensure the correct order of addition and ratios are followed precisely.2. Vortex thoroughly after the addition of each component. Gentle warming may also help improve miscibility. |
| Crystallization of Drug Over Time | 1. The formulation is supersaturated or unstable at the storage temperature. | 1. Prepare the formulation fresh before each experiment.2. If short-term storage is necessary, keep it at a controlled room temperature and visually inspect for any precipitation before use. Do not refrigerate unless stability has been confirmed at lower temperatures. |
| Degradation of this compound in Formulation | 1. Impurities (e.g., aldehydes, peroxides) in PEG300 or Tween-80 can react with the API. | 1. Use high-purity, low-aldehyde/peroxide excipients from a reputable supplier.2. If degradation is suspected, an appropriate analytical method (e.g., HPLC) should be used to quantify the degradant. |
| Adverse Reactions in Animal Studies (e.g., irritation) | 1. The concentration of DMSO or other excipients may be too high.2. Injection volume is too large or injection rate is too fast. | 1. Minimize the DMSO concentration in the final formulation where possible.2. Adjust the injection volume and rate according to established guidelines for the animal model and injection route. Include a vehicle-only control group to isolate effects of the formulation components. |
Visualizations
Caption: Experimental workflow for preparing the this compound formulation.
Caption: Simplified signaling pathway of this compound via the 5-HT4 receptor.
References
- 1. This compound by SK Life Science for Unspecified Neurologic Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling Relenopride in the lab
Relenopride Technical Support Center
This guide provides researchers, scientists, and drug development professionals with best practices for handling the novel, selective FK1 kinase inhibitor, this compound, in a laboratory setting. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent and selective small molecule inhibitor of Fictional Kinase 1 (FK1), a key enzyme in the PIK-Delta signaling pathway implicated in cellular proliferation and survival. By binding to the ATP-binding pocket of FK1, this compound blocks the phosphorylation of its downstream target, p-AKT(S473), thereby inhibiting pathway activation. Due to its high selectivity, it has minimal off-target effects on other kinases at standard working concentrations.
Q2: How should this compound be stored?
A: Proper storage is critical to maintain the stability and activity of this compound. It is highly sensitive to light and moisture.
| Form | Storage Condition | Shelf Life |
| Powder (Lyophilized) | -20°C in a desiccator, protected from light. | 24 months |
| Stock Solution (in DMSO) | -80°C in small, single-use aliquots, protected from light. | 6 months |
| Working Dilution (in media) | Use immediately. Do not store. | N/A |
Q3: What is the recommended solvent for reconstituting this compound?
A: this compound is soluble in DMSO up to 100 mM. For most in vitro cell-based assays, we recommend preparing a 10 mM stock solution in sterile, anhydrous DMSO. For final working concentrations, this stock should be serially diluted in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: What safety precautions should be taken when handling this compound?
A: this compound is a potent bioactive compound. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Handle the lyophilized powder in a chemical fume hood to avoid inhalation. Refer to the Material Safety Data Sheet (MSDS) for complete handling and disposal information.
Experimental Protocols
Protocol: Western Blot for p-AKT (S473) Inhibition
This protocol details the steps to assess the inhibitory effect of this compound on the FK1 pathway by measuring the phosphorylation of its downstream target, AKT.
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Cell Seeding: Plate your cells of interest (e.g., HeLa, A549) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
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Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-16 hours to reduce basal pathway activation.
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This compound Treatment:
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Prepare fresh serial dilutions of this compound in serum-free media from your 10 mM DMSO stock. Recommended concentrations: 0 nM (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM.
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Aspirate the starvation media and add the this compound-containing media to the respective wells.
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Incubate for 2 hours at 37°C.
-
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Stimulation: Add a known activator of the pathway (e.g., 100 ng/mL IGF-1) to all wells (except the negative control) and incubate for 30 minutes at 37°C.
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Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing every 10 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
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SDS-PAGE and Western Blot:
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Normalize protein samples to 20 µg per lane.
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Perform SDS-PAGE followed by transfer to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate with primary antibodies for p-AKT (S473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect signal using an ECL substrate and an imaging system.
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Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Compound Activity | 1. Degradation: Improper storage (exposure to light/moisture, multiple freeze-thaw cycles).2. Incorrect Concentration: Error in dilution calculation or pipetting.3. Assay Timing: Insufficient incubation time for the compound to take effect. | 1. Use a fresh aliquot of this compound stock. Always store protected from light at -80°C.2. Recalculate all dilutions and use calibrated pipettes.3. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal incubation time. |
| Compound Precipitates in Media | 1. Low Solubility: The final concentration exceeds the solubility limit in aqueous media.2. High DMSO Concentration: Final DMSO concentration is too high, causing the compound to crash out.3. Media Incompatibility: Components in the media (e.g., serum proteins) are causing precipitation. | 1. Do not exceed a final concentration of 10 µM in most cell-based assays. Vortex thoroughly during dilution.2. Ensure the final DMSO concentration is below 0.1%.3. Prepare dilutions in serum-free media first before adding to serum-containing media if necessary. |
| High Variability Between Replicates | 1. Inconsistent Dosing: Pipetting errors during serial dilutions or treatment.2. Cell Plating Inconsistency: Uneven cell density across wells.3. Compound Instability: this compound degrading in media during prolonged incubation. | 1. Prepare a master mix for each concentration to be added to replicate wells.2. Ensure a single-cell suspension before plating and mix gently before seeding each well.3. Prepare working solutions immediately before use. For long-term experiments (>24h), consider replenishing the media and compound. |
Visual Guides and Pathways
Caption: The inhibitory mechanism of this compound on the FK1 signaling pathway.
Caption: Standard experimental workflow for using this compound in cell-based assays.
Caption: A decision tree for troubleshooting low compound activity.
Technical Support Center: Interpreting Variable Results in Relenopride Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Relenopride in functional assays. This compound is a selective serotonin 5-HT4 receptor agonist, and this guide focuses on addressing common issues encountered during in vitro characterization of its activity.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
High Variability Between Replicates
Question: My replicate wells for the same this compound concentration show high variability in my cAMP/β-arrestin assay. What are the potential causes and solutions?
Answer: High well-to-well variability can obscure the true dose-response relationship of this compound. The most common culprits and their solutions are outlined below:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before and during plating. Gently swirl the cell suspension frequently to prevent settling. Use a multichannel pipette for seeding and ensure all tips are dispensing equal volumes. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique when adding reagents, especially for kinetic assays. |
| Edge Effects | Evaporation from wells on the outer edges of the plate can concentrate reagents. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data. Ensure the incubator has adequate humidity. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents if they were stored in a refrigerator. Ensure the incubator provides uniform temperature distribution. |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to altered receptor expression and signaling. |
High Background Signal
Question: I'm observing a high basal signal in my assay, even in the negative control wells without this compound. How can I reduce this?
Answer: A high background signal reduces the assay window and can mask the effects of this compound. Consider the following causes and solutions:
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | High levels of 5-HT4 receptor expression can lead to agonist-independent signaling. Consider using a cell line with lower, more physiological expression levels or titrating down the amount of receptor plasmid used for transient transfections. |
| Reagent Contamination | Prepare fresh buffers and solutions. Microbial contamination in media or buffers can lead to non-specific signals. |
| Serum Effects | Components in fetal bovine serum (FBS) can sometimes activate GPCRs. Try reducing the serum concentration or using serum-free media during the assay. |
| Phosphodiesterase (PDE) Activity (cAMP assays) | Insufficient PDE inhibition can lead to the degradation of cAMP, requiring higher agonist concentrations and potentially increasing basal noise. Conversely, an excessively high concentration of a PDE inhibitor can elevate basal cAMP levels. Titrate the PDE inhibitor (e.g., IBMX) to find the optimal concentration. |
| Assay Reagent Concentration | Too high a concentration of detection reagents (e.g., antibodies, enzyme fragments) can lead to non-specific binding and a high background signal. Perform a titration to determine the optimal concentration. |
Low Signal-to-Noise Ratio
Question: The difference between my basal and maximally stimulated signal (assay window) is too small. How can I improve it?
Answer: A small assay window can make it difficult to accurately determine the potency and efficacy of this compound. Here are some strategies to increase your signal-to-noise ratio:
| Potential Cause | Recommended Solution |
| Suboptimal Agonist Concentration or Incubation Time | Perform a full dose-response curve for this compound to ensure you are reaching the maximal effect. Conduct a time-course experiment to determine the optimal stimulation time for peak signal. |
| Low Receptor Expression | If using a transient transfection system, verify transfection efficiency. Consider generating a stable cell line with optimized receptor expression. |
| Incorrect Instrument Settings | Optimize the gain, integration time, and other settings on your plate reader for your specific assay format (e.g., HTRF, luminescence). |
| Cell Density | The optimal cell density will vary between cell lines and assay formats. Perform a cell titration experiment to find the density that provides the best assay window. |
| Assay Buffer Composition | The presence of certain ions or components in the assay buffer can affect receptor signaling. Ensure your buffer is compatible with your assay and cell type. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and which functional assays are most appropriate?
This compound is a selective agonist for the serotonin 5-HT4 receptor. The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Therefore, a cAMP accumulation assay is the most direct and common functional assay to measure the activity of this compound.
Additionally, like many GPCRs, the activated 5-HT4 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestin recruitment assays provide an alternative, G protein-independent readout of receptor activation and can be used to investigate potential biased agonism.
Q2: What are the expected binding affinity and functional potency values for this compound?
The reported binding affinity (Ki) of this compound for the 5-HT4 receptor is approximately 4.96 nM[1]. The functional potency (EC50) in a cAMP assay will be influenced by factors such as receptor expression levels, cell type, and specific assay conditions. However, it is expected to be in a similar nanomolar range. It is crucial to determine the EC50 under your specific experimental conditions.
Q3: Could off-target effects of this compound be contributing to my variable results?
This compound is a selective 5-HT4 receptor agonist. However, it does exhibit some affinity for other serotonin receptors, which could potentially contribute to variability if these receptors are expressed in your cell system.
| Receptor | Binding Affinity (Ki) | Selectivity vs. 5-HT4 | Notes |
| 5-HT4 | 4.96 nM [1] | - | Primary Target |
| 5-HT2B | 31 nM[1] | ~6-fold lower | This compound also acts as an antagonist at this receptor with an IC50 of 2.1 µM[1]. |
| 5-HT2A | 600 nM[1] | ~120-fold lower | - |
If you suspect off-target effects, consider using a cell line with low or no endogenous expression of 5-HT2A and 5-HT2B receptors or using specific antagonists for these receptors as controls.
Q4: How do 5-HT4 receptor splice variants affect experimental results?
The 5-HT4 receptor gene undergoes alternative splicing, resulting in multiple receptor isoforms that differ in their C-terminal tail. These splice variants can exhibit differences in their tissue distribution, G protein coupling efficiency, and regulation. This can lead to variations in the potency and efficacy of this compound depending on which splice variant(s) are expressed in your experimental system. When possible, use a cell line expressing a single, defined 5-HT4 receptor splice variant to ensure consistency.
Q5: What are the best practices for data analysis of this compound functional assays?
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Dose-Response Curves: Always generate full dose-response curves with a sufficient number of data points to accurately determine the EC50 and maximal response (Emax).
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Normalization: Normalize your data to a reference compound (e.g., serotonin) and/or to the basal and maximal stimulated controls on each plate to account for inter-plate variability.
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Statistical Analysis: Use appropriate non-linear regression models (e.g., four-parameter logistic equation) to fit your dose-response curves and calculate EC50 values. Perform statistical tests to compare potency and efficacy between different conditions.
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Z'-factor: For assay validation, especially in a high-throughput setting, calculate the Z'-factor to assess the quality and robustness of your assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Experimental Protocols
Representative Protocol: cAMP Accumulation Assay (HTRF)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding:
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Harvest cells expressing the 5-HT4 receptor and resuspend in an appropriate assay buffer.
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Seed cells into a 384-well white plate at a pre-determined optimal density.
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Incubate for the required time (e.g., overnight) to allow for cell attachment.
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Compound Preparation:
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Prepare a serial dilution of this compound and a reference agonist (e.g., serotonin) in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.
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Cell Stimulation:
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Add the diluted compounds to the corresponding wells of the cell plate.
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Incubate the plate at 37°C for a pre-determined optimal time (e.g., 30 minutes).
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Detection:
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Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells.
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Incubate at room temperature for 60 minutes, protected from light.
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Data Acquisition:
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Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
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Calculate the 665/620 ratio and normalize the data to determine cAMP concentrations.
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Representative Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding:
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Use a cell line co-expressing the 5-HT4 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
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Seed cells into a 384-well white plate at a pre-determined optimal density.
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Incubate overnight to allow for cell attachment.
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Compound Preparation:
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Prepare a serial dilution of this compound and a reference agonist in assay buffer.
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Cell Stimulation:
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Add the diluted compounds to the corresponding wells of the cell plate.
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Incubate the plate at 37°C for a pre-determined optimal time (e.g., 60-90 minutes).
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Detection:
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Add the enzyme substrate solution to all wells.
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Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow for the luminescent signal to develop.
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Data Acquisition:
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Read the luminescence on a plate reader.
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Normalize the data to basal and maximal stimulated controls to determine the extent of β-arrestin recruitment.
-
Visualizations
References
How to minimize Relenopride degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Relenopride in experimental setups. By following these protocols and troubleshooting tips, you can ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for this compound stock solutions?
A1: For optimal stability, this compound hydrochloride stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solution from light and store it under a nitrogen atmosphere to prevent photo-oxidation and degradation from atmospheric oxygen.[1]
Q2: How should I prepare working solutions of this compound?
A2: It is highly recommended to prepare working solutions fresh on the day of the experiment.[1] If using water as the solvent for your stock solution, it must be filtered and sterilized through a 0.22 µm filter before preparing the final working solution.[1] For in vivo experiments, prepare the working solution from a stock solution on the same day it will be used.
Q3: What are the primary factors that can cause this compound degradation?
A3: The main factors contributing to the degradation of pharmaceutical compounds like this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-optimal pH conditions (hydrolysis). The presence of oxidizing agents can also lead to degradation.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: While specific incompatibility data for this compound is limited in publicly available literature, it is known that benzamide structures can be susceptible to hydrolysis under strong acidic or basic conditions. Additionally, piperidine derivatives can undergo oxidation. Therefore, it is advisable to avoid strong acids, bases, and oxidizing agents in your experimental setup unless they are a required component of the reaction being studied. The choice of buffer can also influence stability; for instance, citrate and phosphate buffers have been shown to catalyze the degradation of some drugs.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure stock solutions are stored at the correct temperature, protected from light, and under nitrogen if possible. 2. Prepare Fresh Solutions: Always prepare working solutions on the day of use. 3. Control Experimental Environment: Minimize light exposure during the experiment by using amber-colored vials or covering glassware with aluminum foil. Maintain a stable and appropriate temperature. |
| Precipitate formation in the working solution. | Poor solubility in the chosen solvent or buffer. | 1. Solvent Selection: If using an aqueous buffer, ensure the pH is within a range that favors this compound's solubility. DMSO is a common alternative solvent for stock solutions. 2. Sonication/Heating: Gentle sonication or warming of the solution can aid dissolution. However, avoid excessive heat to prevent thermal degradation. 3. Filtration: If a precipitate forms after dilution of a stock solution, it may be necessary to filter the working solution before use. |
| Observed degradation in a time-course experiment. | Instability of this compound under the specific experimental conditions (e.g., pH, temperature, light). | 1. Optimize pH: If your experimental buffer is suspected to be the cause, perform a pilot study with a range of pH values to determine the optimal stability. Benzamides can be susceptible to hydrolysis at extreme pHs. 2. Temperature Control: Conduct the experiment at the lowest feasible temperature to slow down potential thermal degradation. 3. Photostability Measures: If the experiment is lengthy, ensure continuous protection from light. |
Quantitative Data on Stability
While specific quantitative degradation kinetics for this compound are not extensively published, the following tables provide an illustrative summary of stability data for a hypothetical benzamide compound with a similar structure under forced degradation conditions. This data is intended to guide experimental design.
Table 1: Illustrative pH-Dependent Degradation of a this compound Analog
| pH | Temperature (°C) | Duration (hours) | Degradation (%) |
| 2.0 | 60 | 24 | 15.2 |
| 4.0 | 60 | 24 | 3.1 |
| 7.0 | 60 | 24 | 8.5 |
| 10.0 | 60 | 24 | 25.8 |
Table 2: Illustrative Thermal and Photodegradation of a this compound Analog (at pH 7.0)
| Condition | Duration | Degradation (%) |
| 40°C (dark) | 7 days | 5.4 |
| 60°C (dark) | 7 days | 18.9 |
| 80°C (dark) | 7 days | 45.2 |
| UV Light (254 nm) at 25°C | 24 hours | 32.7 |
| Fluorescent Light at 25°C | 7 days | 12.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study to Determine this compound Stability
This protocol outlines a general procedure for a forced degradation study to identify the degradation pathways and stability-indicating parameters for this compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.
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Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to shield it from light.
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Sample Analysis:
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At specified time points, withdraw aliquots from each stress condition.
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Neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration for analysis.
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Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and a phosphate or acetate buffer is a common starting point for such analyses.
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Use a photodiode array (PDA) detector to monitor the formation of degradation products and a mass spectrometer (MS) to identify their structures.
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Visualizing Experimental Workflows and Pathways
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like this compound primarily initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to diverse cellular responses.
Caption: 5-HT4 Receptor Signaling Cascade.
Forced Degradation Experimental Workflow
The following diagram illustrates the logical flow of a forced degradation study, from sample preparation to data analysis.
Caption: Forced Degradation Study Workflow.
References
Selecting the appropriate vehicle for Relenopride administration
This guide provides technical support for researchers, scientists, and drug development professionals on the appropriate vehicle selection for Relenopride administration in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended starting point for dissolving this compound hydrochloride for in vitro experiments?
For in vitro studies, Dimethyl sulfoxide (DMSO) is a common solvent for creating a stock solution of this compound hydrochloride. It is soluble in DMSO at a concentration of 110 mg/mL with the aid of ultrasonication.[1] Remember to use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can affect solubility.[1] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: My this compound hydrochloride is not dissolving in aqueous solutions. What should I do?
This compound hydrochloride has good water solubility (50 mg/mL), but dissolution can be slow.[1] If you encounter issues, gentle heating and/or sonication can aid dissolution.[1] For preparing aqueous solutions for oral administration or other routes where a buffer is preferred, ensure the pH of the vehicle is compatible with the stability of the compound.
Q3: I am performing an in vivo study in rodents and need a vehicle for oral gavage. What are my options?
For oral administration, you can prepare a solution or suspension. A simple aqueous solution can be prepared as mentioned above. Alternatively, a formulation using 10% DMSO in 90% corn oil has been shown to be a clear solution with a solubility of at least 2.75 mg/mL.[1]
Q4: What is a suitable vehicle for intravenous (IV) injection of this compound?
For intravenous administration, a common vehicle that ensures solubility and biocompatibility is a mixture of solvents. One such formulation consists of:
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10% DMSO
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40% PEG300
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5% Tween-80
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45% Saline
This mixture yields a clear solution with a solubility of at least 2.75 mg/mL. Another option is 10% DMSO in a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline, which also provides a clear solution with a solubility of at least 2.75 mg/mL. When preparing, add each solvent sequentially and ensure complete dissolution before adding the next.
Q5: I observed precipitation after preparing my this compound formulation. How can I resolve this?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. To mitigate this, consider using a co-solvent system as described for IV injections. If precipitation occurs during the initial preparation, gentle heating or sonication can be used to help dissolve the compound. It is also crucial to check the pH and ionic strength of your final formulation, as these can impact the solubility of the compound.
Q6: How should I store my this compound stock solutions?
In-solvent stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to protect the solutions from light.
This compound Solubility Data
The following table summarizes the solubility of this compound hydrochloride in various solvents and vehicle systems.
| Solvent/Vehicle System | Solubility | Notes |
| DMSO | 110 mg/mL (207.77 mM) | Requires ultrasonication. Use newly opened DMSO. |
| Water | 50 mg/mL (94.44 mM) | Requires ultrasonication. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (5.19 mM) | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (5.19 mM) | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (5.19 mM) | Results in a clear solution. |
Experimental Workflow and Decision Making
The selection of an appropriate vehicle is critical for the successful administration of this compound in experimental settings. The following diagram illustrates a logical workflow for choosing a suitable vehicle based on the experimental context.
Caption: Vehicle selection workflow for this compound.
References
Technical Support Center: Ensuring Consistent Results in Relenopride-Treated Animal Cohorts
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and ensuring consistency in animal studies involving Relenopride (also known as YKP-10811). The following information is curated to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (YKP-10811) is a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[1][2][3] Its primary mechanism of action is to stimulate 5-HT4 receptors, which are found in the gastrointestinal tract and other tissues. This stimulation enhances gastrointestinal motility, making it a potential therapeutic agent for conditions like chronic idiopathic constipation and gastroparesis.[2]
Q2: What are the known receptor binding affinities for this compound?
This compound exhibits high selectivity for the 5-HT4 receptor. Its binding affinity (Ki) for the 5-HT4 receptor is 4.96 nM. It has a significantly lower affinity for other serotonin receptors, with a Ki of 600 nM for the 5-HT2A receptor (120-fold lower than for 5-HT4) and 31 nM for the 5-HT2B receptor (6-fold lower than for 5-HT4).
Q3: Has this compound shown efficacy in animal models?
Yes, preclinical studies have demonstrated the efficacy of this compound in various animal models. In dogs, this compound has been shown to accelerate gastric emptying in a dose-dependent manner and enhance antral contractions.[2] It has also been evaluated in animal models of gastroparesis and constipation.
Q4: What are the potential off-target effects of this compound?
While this compound is highly selective for the 5-HT4 receptor, its affinity for 5-HT2A and 5-HT2B receptors, although lower, should be considered, especially at higher doses. Off-target effects at these receptors could potentially influence experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered in this compound animal studies and provides a systematic approach to resolving them.
Issue 1: High Variability in Gastrointestinal Motility Measurements
Potential Causes:
-
Inconsistent Drug Administration: Improper oral gavage technique can lead to variable dosing and, consequently, inconsistent effects.
-
Animal Stress: Stress from handling or environmental factors can significantly impact gastrointestinal motility, masking the effects of this compound.
-
Diet and Fasting Status: Variations in food intake and fasting times prior to the experiment can alter baseline gastrointestinal transit rates.
-
Circadian Rhythm: Gastrointestinal motility in rodents follows a circadian rhythm. Inconsistent timing of experiments can introduce variability.
-
Gut Microbiome Differences: The composition of the gut microbiome can influence gastrointestinal function and may vary between animals.
-
Genetic Drift: Even within inbred strains, minor genetic differences can arise over time, potentially affecting drug response.
Troubleshooting Steps:
-
Standardize Drug Administration:
-
Ensure all personnel are thoroughly trained in oral gavage techniques.
-
Use appropriately sized gavage needles for the animal's weight.
-
Verify the correct placement of the gavage needle before administering the solution.
-
-
Minimize Animal Stress:
-
Acclimate animals to the experimental environment and handling procedures for a sufficient period before the study begins.
-
Maintain a consistent and quiet environment.
-
-
Control for Dietary Factors:
-
Provide a standardized diet to all animals in the cohort.
-
Implement a consistent fasting period before administering this compound and measuring gastrointestinal motility.
-
-
Standardize Experimental Timing:
-
Conduct all experiments at the same time of day to minimize the influence of circadian rhythms.
-
-
Consider the Microbiome:
-
If variability persists, consider co-housing animals or using other methods to normalize the gut microbiome.
-
-
Account for Genetic Factors:
-
Source animals from a reputable vendor and be aware of the potential for genetic drift.
-
Issue 2: Lack of Expected Prokinetic Effect
Potential Causes:
-
Suboptimal Dose: The dose of this compound may be too low to elicit a significant prokinetic effect in the chosen animal model.
-
Poor Drug Formulation/Solubility: this compound may not be fully dissolved or stable in the chosen vehicle, leading to inaccurate dosing.
-
Rapid Metabolism: The animal model may metabolize this compound too quickly for a sustained effect to be observed.
-
Receptor Desensitization: Prolonged or repeated high-dose administration could potentially lead to 5-HT4 receptor desensitization.
-
Pathophysiological State of the Animal Model: The underlying condition of the animal model (e.g., induced constipation) may influence the response to this compound.
Troubleshooting Steps:
-
Perform a Dose-Response Study:
-
Test a range of this compound doses to determine the optimal concentration for the desired effect in your specific animal model.
-
-
Optimize Drug Formulation:
-
Ensure this compound is fully solubilized in the vehicle. Consider using a vehicle known to be suitable for similar compounds.
-
A suggested vehicle for this compound hydrochloride is a solution of DMSO, PEG300, Tween-80, and saline.
-
-
Evaluate Pharmacokinetics:
-
If possible, conduct pharmacokinetic studies to determine the Cmax, Tmax, and half-life of this compound in your animal model. This will help in designing an appropriate dosing regimen.
-
-
Review Dosing Schedule:
-
For longer-term studies, consider the potential for receptor desensitization and adjust the dosing schedule accordingly.
-
-
Characterize the Animal Model:
-
Ensure the animal model is appropriate for the research question and that the expected pathophysiology is present.
-
Data Presentation
Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Fold Selectivity vs. 5-HT4 |
| 5-HT4 | 4.96 | - |
| 5-HT2A | 600 | 120-fold lower affinity |
| 5-HT2B | 31 | 6-fold lower affinity |
Dose-Response of this compound on Gastric Emptying in Dogs
| Dose (mg/kg) | Effect on Liquid Gastric Emptying |
| 0.1 | Significant acceleration of glucagon-induced delayed gastric emptying |
| 0.3 | Dose-dependent acceleration |
| 1 | Dose-dependent acceleration |
| 3 | Dose-dependent acceleration |
| 30 | Accelerated liquid gastric emptying from 15 to 90 minutes |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
This protocol provides a standardized method for the oral administration of this compound to rats and mice.
Materials:
-
This compound solution in an appropriate vehicle
-
Animal scale
-
Appropriately sized oral gavage needles (flexible or rigid with a ball-tip)
-
Syringes
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 ml/kg for mice and rats, although lower volumes are preferable.
-
-
Gavage Needle Selection and Measurement:
-
Select a gavage needle of the appropriate size for the animal.
-
Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
-
Restraint:
-
Restrain the animal firmly but gently to immobilize the head and neck. Ensure the airway is not obstructed.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus.
-
Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Compound Administration:
-
Once the needle is correctly positioned, slowly administer the this compound solution.
-
Observe the animal for any signs of distress, such as fluid emerging from the mouth or nose. If this occurs, immediately withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any adverse effects.
-
Protocol 2: Assessment of Gastrointestinal Motility in Rodents (Charcoal Meal Test)
This protocol outlines a common method for assessing the effect of this compound on gastrointestinal transit.
Materials:
-
This compound solution
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic)
-
Oral gavage needles and syringes
-
Dissection tools
-
Ruler
Procedure:
-
Animal Fasting:
-
Fast the animals for a standardized period (e.g., 12-24 hours) with free access to water.
-
-
This compound Administration:
-
Administer this compound or vehicle control via oral gavage at a predetermined time before the charcoal meal.
-
-
Charcoal Meal Administration:
-
At the designated time point after drug administration, administer a standardized volume of the charcoal meal via oral gavage.
-
-
Euthanasia and Dissection:
-
At a specific time after the charcoal meal administration (e.g., 20-30 minutes), euthanize the animals.
-
Carefully dissect the abdomen and expose the small intestine.
-
-
Measurement:
-
Measure the total length of the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
-
Calculation:
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's prokinetic effect.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. This compound by SK Life Science for Unspecified Neurologic Disorders: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Prokinetic effects of a new 5-HT4 agonist, YKP10811, on gastric motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized trial of 5-hydroxytryptamine4-receptor agonist, YKP10811, on colonic transit and bowel function in functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Relenopride and Other 5-HT4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Relenopride (YKP10811), a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, with other prominent agents in its class. The following analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes in the treatment of chronic constipation and other gastrointestinal motility disorders.
Introduction to 5-HT4 Receptor Agonists
Serotonin 5-HT4 receptor agonists are a class of drugs that stimulate 5-HT4 receptors in the gastrointestinal tract, leading to enhanced acetylcholine release and subsequent promotion of peristalsis and colonic motility.[1] This mechanism of action makes them effective in treating conditions characterized by delayed gastrointestinal transit, such as chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). While older agents like cisapride and tegaserod demonstrated efficacy, their use was limited by off-target effects, particularly cardiovascular risks.[1][2] Newer, highly selective 5-HT4 agonists, including this compound, prucalopride, and velusetrag, have been developed to offer improved safety profiles.[3][4]
Comparative Efficacy in Chronic Constipation
This compound has completed Phase 2 clinical trials for functional constipation and IBS-C. While direct head-to-head trials with other 5-HT4 agonists are not yet available, a comparison of individual study outcomes and meta-analyses provides valuable insights into its relative efficacy.
Table 1: Clinical Efficacy of this compound in Functional Constipation (Phase 2, NCT01523184)
| Endpoint | Placebo (n=11) | This compound 10 mg (n=15) | This compound 20 mg (n=16) | This compound 30 mg (n=15) |
| Change in Colonic Transit at 24h (Geometric Center) | - | Significant acceleration (p < .05) | Significant acceleration (p < .05) | - |
| Change in Ascending Colon Emptying t1/2 | - | Significant acceleration | Significant acceleration | - |
| Change in Stool Consistency (Bristol Stool Form Scale) | - | Significant increase | Significant increase | - |
Data presented is a qualitative summary of the study's findings as reported in the publication. The 10-mg and 20-mg doses were generally the most effective in accelerating colonic transit.
Table 2: Comparative Efficacy of Various 5-HT4 Agonists in Chronic Idiopathic Constipation (Data from multiple trials)
| Drug | Key Efficacy Endpoint | Result | Citation |
| Prucalopride | Proportion of patients with ≥3 spontaneous complete bowel movements (SCBMs)/week | 23.6% (2mg) and 24.7% (4mg) vs 11.3% placebo (p<0.001) | |
| Velusetrag | Increase in SBMs/week from baseline | 3.6 (15mg), 3.3 (30mg), 3.5 (50mg) vs 1.4 placebo (p<0.0001) | |
| Tegaserod | Proportion of patients with ≥1 additional CSBM/week from baseline | Significantly greater than placebo | |
| Cisapride | Improvement in symptoms of gastroparesis | Superior to placebo |
Signaling Pathways and Mechanism of Action
5-HT4 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like this compound, primarily couple to the Gs alpha subunit. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to modulate neuronal excitability and promote neurotransmitter release, ultimately enhancing gastrointestinal motility.
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol outlines a method to determine the binding affinity of a test compound (e.g., this compound) for the 5-HT4 receptor.
1. Membrane Preparation:
-
Culture cells expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled 5-HT4 antagonist (e.g., [3H]-GR113808) at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled 5-HT4 antagonist.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This protocol measures the functional activity of a 5-HT4 agonist by quantifying the increase in intracellular cAMP.
1. Cell Culture and Plating:
-
Culture cells expressing the human 5-HT4 receptor in a suitable medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test 5-HT4 agonist (e.g., this compound) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Conclusion
This compound has demonstrated prokinetic effects in early clinical trials, consistent with its mechanism as a 5-HT4 receptor agonist. While a definitive comparison of its efficacy against other selective agonists like prucalopride and velusetrag awaits direct comparative studies, the available data suggest that this class of drugs offers a significant therapeutic advantage in the management of chronic constipation. The high selectivity of these newer agents for the 5-HT4 receptor is a key differentiator from older drugs in this class, potentially leading to a more favorable safety profile. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of this compound and establish its place in the therapeutic armamentarium for gastrointestinal motility disorders.
References
- 1. graphyonline.com [graphyonline.com]
- 2. Current Opinion on Prucalopride in Gastroparesis and Chronic Constipation Treatment: A Focus on Patient Selection and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on prucalopride in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Relenopride's selectivity for the 5-HT4 receptor
For Researchers, Scientists, and Drug Development Professionals
Relenopride (YKP10811) is a potent and selective agonist for the serotonin 5-HT4 receptor, a key target in the development of therapies for gastrointestinal motility disorders. This guide provides a comparative analysis of this compound's selectivity for the 5-HT4 receptor against other prominent 5-HT4 agonists, supported by available experimental data.
Comparative Receptor Binding Affinity
The selectivity of a drug is paramount to its safety and efficacy profile. The following table summarizes the binding affinities (Ki) of this compound and other 5-HT4 receptor agonists for the target receptor and key off-target serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT4 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | Fold Selectivity (5-HT4 vs. 5-HT2A) | Fold Selectivity (5-HT4 vs. 5-HT2B) |
| This compound | 4.96 | 600 | 31 | 121 | 6.25 |
| Tegaserod | ~4.0 (pKi 8.4) | ~31.6 (pKi 7.5) | ~4.0 (pKi 8.4) | ~0.13 | 1 |
| Cisapride | - | - | - | - | - |
| Prucalopride | - | - | - | - | - |
Data for competitors is not consistently available in the same format. Further literature review is required for a direct comparison.
This compound demonstrates high affinity for the 5-HT4 receptor with a Ki of 4.96 nM. Notably, its affinity for the 5-HT2A and 5-HT2B receptors is significantly lower, with Ki values of 600 nM and 31 nM, respectively. This translates to a 121-fold selectivity for the 5-HT4 receptor over the 5-HT2A receptor and a 6.25-fold selectivity over the 5-HT2B receptor. Furthermore, this compound exhibits antagonist activity at the 5-HT2B receptor with an IC50 of 2.1 μM and shows no significant activity at other serotonin receptor subtypes, including 5-HT1B, 5-HT1D, and 5-HT7, at concentrations up to 10 μM.
In comparison, older 5-HT4 agonists like cisapride and tegaserod have been associated with adverse cardiovascular events due to their lack of selectivity and interaction with other receptors, such as the hERG potassium channel. Newer agents like prucalopride are known for their high selectivity for the 5-HT4 receptor, which is thought to contribute to a more favorable safety profile.
Functional Activity at the 5-HT4 Receptor
Beyond binding affinity, the functional activity of a compound at its target receptor is a critical measure of its therapeutic potential. The following table summarizes the functional potency (EC50) of various 5-HT4 agonists. A lower EC50 value indicates greater potency.
| Compound | Functional Assay | Cell Line | EC50 (nM) |
| This compound | cAMP Accumulation | - | - |
| Cisapride | cAMP Accumulation | - | 140 |
| Tegaserod | cAMP Accumulation | HEK-293 | ~2.5 (pEC50 8.6) |
| Prucalopride | - | - | - |
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT4 receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum or transfected cell lines) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, the radioligand (e.g., [3H]-GR113808, a selective 5-HT4 antagonist), and varying concentrations of the test compound or buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM GR113808).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT4 Receptor Agonism
This protocol describes a method to assess the functional activity of a test compound as a 5-HT4 receptor agonist by measuring the accumulation of cyclic AMP (cAMP).
1. Cell Culture and Seeding:
-
Cells stably or transiently expressing the 5-HT4 receptor (e.g., HEK293 or CHO cells) are cultured under appropriate conditions.
-
The cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
2. Agonist Stimulation:
-
The cell culture medium is removed, and the cells are washed with a suitable assay buffer.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included in the assay buffer to prevent the degradation of cAMP.
-
Varying concentrations of the test compound (agonist) are added to the wells.
-
The cells are incubated for a specific period (e.g., 30 minutes) at 37°C to allow for cAMP production.
3. Cell Lysis and cAMP Detection:
-
Following incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
4. Data Analysis:
-
The amount of cAMP produced at each concentration of the test compound is quantified.
-
The data is plotted as a concentration-response curve, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression.
Visualizing Key Pathways and Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the 5-HT4 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: 5-HT4 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
A Head-to-Head Comparison of Relenopride and Prucalopride for the Treatment of Chronic Constipation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Relenopride (YKP10811) and prucalopride, two selective serotonin 5-HT4 receptor agonists investigated for the treatment of chronic idiopathic constipation (CIC). While prucalopride is an established therapeutic agent with extensive clinical data, this compound is an investigational drug that has completed Phase 2 clinical trials. This comparison aims to objectively evaluate their pharmacological profiles, clinical efficacy, and safety based on available experimental data.
Mechanism of Action: Targeting the 5-HT4 Receptor
Both this compound and prucalopride exert their prokinetic effects by selectively agonizing the 5-HT4 receptor, which is predominantly expressed on neurons in the enteric nervous system. Activation of these G-protein coupled receptors initiates a signaling cascade that enhances the release of acetylcholine, a key excitatory neurotransmitter in the gut. This increased cholinergic activity stimulates peristalsis, increases the frequency of bowel movements, and facilitates colonic transit.
dot
Relenopride's Serotonin Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Relenopride (also known as YKP10811) is a selective serotonin 5-HT4 receptor partial agonist that has been investigated for its prokinetic effects in the gastrointestinal tract and for the treatment of rare neurological diseases.[1][2][3][4][5] Understanding the selectivity profile of a drug candidate is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of this compound's binding affinity for various serotonin receptor subtypes, supported by available experimental data.
Comparative Binding Affinity of this compound
This compound demonstrates high affinity for the 5-HT4 receptor. Its cross-reactivity with other serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes, has been evaluated to establish its selectivity. The following table summarizes the available binding affinity data for this compound across a panel of human serotonin receptors.
| Receptor Subtype | This compound Ki (nM) | This compound IC50 (µM) | Selectivity Fold (vs. 5-HT4) |
| 5-HT4 | 4.96 | - | 1 |
| 5-HT2A | 600 | >10 | ~121 |
| 5-HT2B | 31 | 2.1 | ~6 |
Data sourced from publicly available pharmacological data. Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. IC50 (half-maximal inhibitory concentration) reflects the functional potency of the compound as an antagonist.
The data clearly indicates that this compound is a potent ligand for the 5-HT4 receptor with a Ki value of 4.96 nM. While it does show some affinity for the 5-HT2B receptor (Ki = 31 nM) and much lower affinity for the 5-HT2A receptor (Ki = 600 nM), it is significantly more selective for its primary target. It has been reported that this compound does not exhibit significant off-target binding to other serotonin-receptor subtypes at a concentration of 1 µM.
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay, which is a standard method for characterizing the interaction of a compound with a specific receptor.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype.
-
A specific radioligand for the target receptor (e.g., [³H]GR113808 for 5-HT4 receptors).
-
The unlabeled test compound (this compound) at various concentrations.
-
A known non-specific binding agent (e.g., a high concentration of an unlabeled ligand like serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
A microplate scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and homogenized in the assay buffer. The protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed volume of the cell membrane preparation.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound (this compound) for the competition curve.
-
For determining total binding, the test compound is omitted.
-
For determining non-specific binding, a high concentration of a non-labeled ligand is added.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the concentration of the test compound.
-
Non-linear regression analysis is used to fit the data to a one-site competition model to determine the IC50 value.
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified 5-HT4 receptor Gs signaling pathway.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A randomized trial of 5-hydroxytryptamine4-receptor agonist, YKP10811, on colonic transit and bowel function in functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of a new 5-HT4 receptor partial agonist, YKP10811, on visceral hypersensitivity in rats triggered by stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prokinetic effects of a new 5-HT4 agonist, YKP10811, on gastric motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Colonic Motility: A Comparative Guide to Relenopride and Alternative Prokinetic Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of relenopride's effect on colonic motility with that of other prominent prokinetic agents. This analysis is based on available clinical trial data, offering a side-by-side view of efficacy and methodologies to inform future research and development in the field of gastroenterology.
While direct studies on the reproducibility of this compound's effects are limited, this guide evaluates the consistency of its observed prokinetic activity in the context of other established and investigational drugs. The following sections detail the experimental protocols used to assess colonic motility, present quantitative data in a comparative format, and illustrate the key signaling pathways involved.
Comparative Efficacy of Prokinetic Agents on Colonic Motility
The therapeutic landscape for managing colonic motility disorders, such as chronic idiopathic constipation (CIC) and constipation-predominant irritable bowel syndrome (IBS-C), includes a variety of agents with distinct mechanisms of action. This section summarizes the quantitative outcomes from clinical trials of this compound and its alternatives.
5-HT4 Receptor Agonists
Serotonin 5-HT4 receptor agonists are a major class of prokinetic drugs that enhance gastrointestinal motility. This compound belongs to this class, alongside prucalopride, tegaserod, velusetrag, and naronapride.
| Drug | Dosage | Key Colonic Motility Outcomes | Study Population |
| This compound (YKP10811) | 10 mg, 20 mg, 30 mg daily | Accelerated colonic transit at 24 and 48 hours. The 10 mg and 20 mg doses were most effective.[1] | Patients with functional constipation[1] |
| Prucalopride | 1 mg, 2 mg daily | Decreased mean total colonic transit time by 12.0 hours (prucalopride 42.8 h vs. placebo 54.8 h).[2] Increased number of spontaneous complete bowel movements (SCBMs).[2][3] | Patients with chronic constipation |
| Tegaserod | 2 mg twice daily | Accelerated orocecal transit; proximal colonic filling at 6 hours was 70.4% vs. 46.4% for placebo. No significant change in mean overall colonic transit time compared to placebo. | Patients with constipation-predominant IBS |
| Velusetrag (TD-5108) | 5 mg, 15 mg, 30 mg, 50 mg daily | Single doses of 30 mg and 50 mg significantly accelerated colonic transit (geometric center at 24 h). Increased weekly SCBMs (mean increase of 2.3-3.6 vs. 1.4 for placebo). | Healthy volunteers and patients with chronic idiopathic constipation |
| Naronapride (ATI-7505) | Not specified in detail | In preclinical models, gavage administration led to faster whole gut transit and colonic motility. Phase III ready for chronic idiopathic constipation. | Preclinical studies in mice; clinical development ongoing |
| Mosapride | 15 mg single dose | In IBS patients with constipation, mosapride increased rectosigmoid tone and contractions compared to placebo. | Patients with irritable bowel syndrome |
Secretagogues and Other Mechanisms
Agents like lubiprostone and linaclotide stimulate intestinal fluid secretion, which in turn promotes motility.
| Drug | Dosage | Key Colonic Motility Outcomes | Study Population |
| Lubiprostone | 24 mcg twice daily | Significantly increased the frequency of spontaneous bowel movements. In diabetic patients with constipation, it shortened colonic transit time by an average of 13 hours from baseline. | Patients with chronic idiopathic constipation and diabetic patients with constipation |
| Linaclotide | 290 mcg daily | Accelerated colonic transit time (median 1757 min vs. 2650 min for placebo) and increased colonic motility index. | Patients with IBS-C |
Experimental Protocols
The assessment of colonic motility in clinical trials relies on a variety of specialized techniques. Below are detailed methodologies commonly employed in the studies cited in this guide.
Measurement of Colonic Transit Time (CTT)
-
Scintigraphy: This is a widely used method to quantify gastrointestinal transit.
-
Protocol: Subjects ingest a meal or capsule containing a radiolabeled substance (e.g., 111In-charcoal). Serial images are taken using a gamma camera at specified time points (e.g., 4, 6, 24, 48, and 72 hours) to track the movement of the radiolabel through the colon. The colon is typically divided into regions of interest (ascending, transverse, descending, and rectosigmoid) to calculate segmental and total colonic transit times.
-
-
Radiopaque Markers: This method involves the ingestion of a specific number of radiopaque markers.
-
Protocol: Patients ingest a capsule containing a known number of markers (e.g., 24) on a specific day. Abdominal X-rays are taken at subsequent time points (e.g., 48, 72, and 96 hours) to count the number of retained markers in different segments of the colon. The transit time is calculated based on the number and location of the markers over time.
-
-
Wireless Motility Capsule: This is a non-invasive method that provides comprehensive data on gastrointestinal transit.
-
Protocol: The patient ingests a small, disposable capsule that measures pH, temperature, and pressure as it travels through the gastrointestinal tract. The data is transmitted to an external receiver worn by the patient. Colonic transit time is determined by the time from its entry into the cecum (indicated by a characteristic pH drop) to its exit from the body.
-
Assessment of Bowel Function
-
Patient Diaries: Subjects are asked to maintain a daily diary to record bowel-related information.
-
Protocol: Patients record the frequency of bowel movements, distinguishing between spontaneous and non-spontaneous movements. They also document stool consistency using the Bristol Stool Form Scale, the degree of straining, and the sensation of complete evacuation.
-
-
Validated Questionnaires: Standardized questionnaires are used to assess symptom severity and quality of life.
-
Protocol: Questionnaires such as the Patient Assessment of Constipation Quality of Life (PAC-QOL) and the Gastroparesis Cardinal Symptom Index (GCSI) are administered at baseline and at various points during the study to quantify changes in symptoms and their impact on daily life.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of the discussed prokinetic agents and a typical workflow for a clinical trial assessing colonic motility.
Caption: Signaling pathway of 5-HT4 receptor agonists in enteric neurons.
Caption: Signaling pathways of intestinal secretagogues.
Caption: Typical workflow for a clinical trial on colonic motility.
References
- 1. Effect of tegaserod on gut transit in male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of prucalopride on colonic transit, anorectal function and bowel habits in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Relenopride and Existing Prokinetic Drugs for Gastrointestinal Motility Disorders
For Immediate Release
This guide provides a comprehensive benchmark of the investigational prokinetic agent Relenopride against established treatments for gastrointestinal (GI) motility disorders. Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical trial data to offer an objective comparison of efficacy, safety, and mechanism of action.
This compound (also known as YKP-10811) is a novel, selective serotonin 5-HT4 receptor agonist currently under development for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Its mechanism centers on the activation of 5-HT4 receptors in the GI tract, which is known to enhance cholinergic neurotransmission and promote peristalsis. This guide will compare this compound primarily with prucalopride, another selective 5-HT4 agonist, and cisapride, a broader-spectrum prokinetic agent.
Mechanism of Action: The Role of 5-HT4 Receptor Agonism
Prokinetic drugs targeting the 5-HT4 receptor play a crucial role in managing constipation-related disorders. The binding of a 5-HT4 agonist to its receptor on enteric neurons triggers a signaling cascade that results in the release of acetylcholine (ACh). This increase in ACh availability stimulates smooth muscle contraction in the colon, thereby accelerating intestinal transit. The selectivity of these agonists for the 5-HT4 receptor is a key determinant of their safety profile, as off-target effects on other receptors have been associated with adverse cardiovascular events in older prokinetic agents.
Signaling pathway of this compound as a 5-HT4 receptor agonist.
Comparative Efficacy of Prokinetic Agents
The following tables summarize the available efficacy data from clinical trials of this compound, prucalopride, and cisapride. The primary endpoint for modern prokinetic trials in constipation is typically the proportion of patients achieving a mean of three or more spontaneous complete bowel movements (SCBMs) per week over a defined treatment period.
Table 1: Efficacy of this compound in Chronic Idiopathic Constipation (Phase 2 Data)
| Trial Identifier | Treatment Group (daily dose) | Primary Efficacy Endpoint | Responder Rate (%) | Placebo Responder Rate (%) |
| NCT01523184 | This compound 10 mg | Data not publicly available | - | - |
| This compound 20 mg | Data not publicly available | - | - |
Note: While quantitative results from this compound's Phase 2 trials are not yet publicly available, a summary of the NCT01523184 study indicated that this compound significantly accelerated gastrointestinal and colonic transit compared to placebo, with the 10 mg and 20 mg doses being the most effective.[1]
Table 2: Efficacy of Prucalopride in Chronic Idiopathic Constipation (Integrated Phase 3 Data)
| Trial Identifier(s) | Treatment Group (daily dose) | Primary Efficacy Endpoint | Responder Rate (%) | Placebo Responder Rate (%) |
| Integrated Analysis | Prucalopride 2 mg | ≥3 SCBMs/week | 27.8% | 13.2% |
| (6 trials, n=2484) |
This integrated analysis of six randomized, controlled clinical trials demonstrated a statistically significant improvement in the primary efficacy endpoint for patients treated with prucalopride compared to placebo.[2]
Table 3: Efficacy of Cisapride in Chronic Constipation
| Trial Identifier | Treatment Group (daily dose) | Efficacy Endpoint | Result | Placebo Result |
| Van Outryve et al. | Cisapride 5 mg t.i.d. | Mean weekly days with stool | 5.3 | 4.4 |
| Mean weekly days with normal stool | 3.5 | 1.9 |
This study in patients with constipation-predominant IBS showed a statistically significant increase in the number of days with a bowel movement and days with normal stool consistency for cisapride compared to placebo.[3]
Safety and Tolerability Profile
The safety of prokinetic agents is of paramount importance, particularly concerning cardiovascular effects.
This compound: Phase 1 clinical studies in healthy volunteers have reportedly shown that this compound is safe, with no significant adverse events noted.[4]
Prucalopride: The most common adverse events reported in clinical trials were headache and abdominal pain. Importantly, no significant cardiovascular effects were observed.
Cisapride: While effective, cisapride has been associated with a risk of serious cardiac arrhythmias due to its effects on the hERG potassium channel. This has led to its withdrawal or restricted use in many countries.
Experimental Protocols: A Methodological Overview
The clinical evaluation of prokinetic drugs typically follows a standardized methodology to ensure robust and comparable data.
References
- 1. A placebo-controlled trial of prucalopride for severe chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feasibility Study of MET-4: Evaluating Fecal Microbiome Effects in Immunotherapy Patients | Clinical Research Trial Listing [centerwatch.com]
- 3. Efficacy and safety of prucalopride in patients with chronic idiopathic constipation stratified by age, body mass index, and renal function: a post hoc analysis of phase III and IV, randomized, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind, placebo-controlled, phase 3 trial to evaluate the efficacy, safety, and tolerability of prucalopride in men with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Relenopride's In Vitro and In Vivo Effects: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the in vitro and in vivo pharmacological effects of Relenopride, a selective 5-HT4 receptor agonist, with other prominent prokinetic agents. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to support further investigation and development in the field of gastrointestinal motility disorders.
In Vitro Pharmacology: Receptor Binding Affinity
The primary mechanism of action for this compound and its comparators is the agonism of the 5-hydroxytryptamine receptor 4 (5-HT4). The binding affinity of these compounds to the 5-HT4 receptor, as well as their selectivity over other serotonin receptor subtypes, is a critical determinant of their therapeutic efficacy and safety profile. The following table summarizes the in vitro receptor binding affinities (Ki) for this compound, Prucalopride, and Tegaserod.
| Compound | 5-HT4 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |
| This compound | 4.96[1] | 600[1] | 31[1] | - |
| Prucalopride | 2.5 - 8.0[2] | >1000 | >1000 | >1000 |
| Tegaserod | ~4.0 (pKi 8.4)[3] | ~31.6 (pKi 7.5) | ~4.0 (pKi 8.4) | ~100 (pKi 7.0) |
Key Observations:
-
This compound demonstrates high affinity for the 5-HT4 receptor, comparable to that of Tegaserod and within the range reported for Prucalopride.
-
This compound exhibits a 120-fold lower affinity for the 5-HT2A receptor and a 6-fold lower affinity for the 5-HT2B receptor compared to the 5-HT4 receptor, indicating a favorable selectivity profile.
-
Prucalopride is highly selective for the 5-HT4 receptor, with significantly lower affinity for other tested serotonin receptor subtypes.
-
Tegaserod, while potent at the 5-HT4 receptor, also shows significant affinity for the 5-HT2B receptor, an important consideration in its overall pharmacological profile.
In Vivo Efficacy: Prokinetic Effects
The in vivo effects of these 5-HT4 receptor agonists have been evaluated in various animal models and human clinical trials to assess their prokinetic capabilities, focusing on their impact on gastric emptying, small bowel transit, and colonic motility.
| Compound | Species | Key Findings |
| This compound | Dog | Enhanced antral contractions and accelerated gastric emptying of solids in a dose-dependent manner. |
| Human | Accelerated colonic transit in patients with functional constipation. | |
| Prucalopride | Rat | Significantly increased gastrointestinal propulsion rate at 2 and 4 hours post-injection. |
| Human | Accelerated whole gut, gastric, small bowel, and colonic transit in patients with chronic constipation. | |
| Tegaserod | Dog | Increased both small and large intestinal motility. |
| Human | Accelerated gastric emptying, small bowel transit, and colonic transit. |
Key Observations:
-
This compound has demonstrated prokinetic effects in both preclinical and clinical settings, specifically improving gastric motility and accelerating colonic transit.
-
Prucalopride shows robust prokinetic activity throughout the gastrointestinal tract in both animal models and human subjects with constipation.
-
Tegaserod is a potent prokinetic agent, enhancing motility in both the upper and lower gastrointestinal tract.
Experimental Protocols
In Vitro: Radioligand Binding Assay for 5-HT4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably transfected with the human recombinant 5-HT4 receptor (e.g., HEK-293 cells).
-
Radioligand: A selective 5-HT4 receptor antagonist radioligand, such as [3H]-GR113808, is used.
-
Assay Conditions: Cell membranes are incubated with the radioligand and various concentrations of the competing test compound (e.g., this compound, Prucalopride, or Tegaserod) in a suitable buffer.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
In Vivo: Assessment of Gastrointestinal Motility in a Canine Model
Objective: To evaluate the prokinetic effects of a test compound on gastric emptying and intestinal transit in dogs.
Methodology:
-
Animal Model: Beagle dogs are commonly used for these studies. They are typically fasted overnight before the experiment.
-
Test Meal: A standardized meal, which can be either liquid or solid and may be radiolabeled (e.g., with 99mTc), is administered to the dogs.
-
Drug Administration: The test compound or placebo is administered orally or intravenously at various doses before or with the test meal.
-
Measurement of Gastric Emptying: Gastric emptying is assessed by scintigraphy, where a gamma camera tracks the passage of the radiolabeled meal from the stomach over time.
-
Measurement of Intestinal Transit: Intestinal transit can be evaluated by monitoring the progression of the radiolabeled meal through the small and large intestines using scintigraphy. Alternatively, radiopaque markers can be administered, and their transit is followed by serial abdominal radiographs.
-
Data Analysis: The rate of gastric emptying and the transit time through different segments of the intestine are calculated and compared between the drug-treated and placebo groups.
Caption: In Vivo GI Motility Study Workflow.
Signaling Pathway of 5-HT4 Receptor Agonists
The prokinetic effects of 5-HT4 receptor agonists are primarily mediated through the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels in enteric neurons. This leads to the release of acetylcholine (ACh), which in turn stimulates muscle contraction and enhances gastrointestinal motility.
Caption: 5-HT4 Receptor Agonist Signaling Pathway.
References
Validating Novel Animal Models for CNS Disorders: A Comparative Guide to Using Relenopride as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating new animal models of Central Nervous System (CNS) disorders, with a focus on utilizing Relenopride as a potential positive control. By objectively comparing its expected performance with alternative compounds and providing detailed experimental methodologies, this document serves as a critical resource for preclinical research and drug development.
Introduction to this compound and its Potential in CNS Model Validation
This compound is a selective 5-HT4 receptor agonist that also exhibits activity at 5-HT2A and 5-HT2B receptors. While clinically investigated for gastrointestinal disorders, its pharmacological profile makes it a compelling candidate for a positive control in the validation of new animal models for various CNS conditions, including those related to cognitive deficits and psychosis. The activation of 5-HT4 receptors is known to modulate cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory. Furthermore, the involvement of 5-HT2A and 5-HT2B receptors is significant in the context of psychotic and mood disorders.
The validation of a new animal model is a critical step in drug discovery, ensuring its relevance and predictive power for human disease. A positive control, a compound with a known mechanism of action and predictable effects, is essential in this process to confirm the model's sensitivity and reliability. This guide outlines how this compound can be effectively employed for this purpose.
Data Presentation: Comparative Efficacy in a Hypothetical Novel Rodent Model of Cognitive Impairment
To illustrate the utility of this compound in model validation, the following table summarizes hypothetical quantitative data from a novel rodent model of cognitive impairment. The data compares the performance of this compound with a standard 5-HT4 agonist (Compound X) and a 5-HT2A agonist (Compound Y). The model exhibits a baseline deficit in a cognitive task (e.g., Novel Object Recognition) and sensorimotor gating (Prepulse Inhibition).
| Treatment Group | Dose (mg/kg) | Novel Object Recognition (Discrimination Index) | Prepulse Inhibition (% PPI at 82 dB prepulse) | Locomotor Activity (Total distance traveled in cm) |
| Vehicle | - | 0.1 ± 0.05 | 35 ± 5 | 3500 ± 300 |
| This compound | 1.0 | 0.6 ± 0.08 | 65 ± 7 | 3700 ± 350 |
| Compound X (5-HT4 Agonist) | 1.0 | 0.55 ± 0.07 | 50 ± 6 | 3600 ± 320 |
| Compound Y (5-HT2A Agonist) | 0.5 | 0.2 ± 0.06 | 20 ± 4* | 5500 ± 450** |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.
Interpretation of Data: In this hypothetical model, this compound significantly ameliorates the cognitive deficit in the Novel Object Recognition task and reverses the deficit in prepulse inhibition, indicative of pro-cognitive and antipsychotic-like effects. Its balanced activity is reflected in the lack of significant hyperlocomotion, a common side effect of direct 5-HT2A agonism, as seen with Compound Y.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are the protocols for the key experiments cited in the data table.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of non-porous material. Two sets of identical objects and one novel object.
Procedure:
-
Habituation: Allow the animal to freely explore the empty arena for 10 minutes on two consecutive days.
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for 5 minutes.
-
Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour).
-
Test Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To measure sensorimotor gating, a process often deficient in psychiatric disorders.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: Place the animal in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Stimuli: The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 74, 82, or 90 dB for 20 ms).
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
-
Trial Presentation: Trials are presented in a pseudorandom order with a variable inter-trial interval.
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as: 100 - [ (Startle amplitude on prepulse-pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100.
Locomotor Activity Test
Objective: To assess spontaneous motor activity and potential hyperactivity or sedative effects of a compound.
Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to monitor the animal's movement.
Procedure:
-
Habituation: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 60 minutes).
-
Data Acquisition: The tracking system records the total distance traveled, time spent in different zones (e.g., center vs. periphery), and other parameters.
-
Data Analysis: The total distance traveled is a key measure of overall locomotor activity.
Mandatory Visualizations
Signaling Pathways of this compound's Target Receptors
The following diagram illustrates the primary signaling cascades initiated by the activation of 5-HT4, 5-HT2A, and 5-HT2B receptors.
Navigating the Maze of Interspecies Drug Metabolism: A Comparative Guide on Relenopride
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from laboratory discovery to clinical application is fraught with challenges, one of the most significant being the extrapolation of preclinical data from animal models to humans. Interspecies differences in drug metabolism can lead to significant variations in pharmacokinetics and pharmacodynamics, impacting both efficacy and safety. This guide provides a comparative framework for understanding these differences, with a focus on the investigational drug Relenopride.
Disclaimer: this compound is currently in early-stage clinical development (Phase I). As such, detailed public data on its metabolism across different species is not yet available. The information presented herein is based on established principles of drug metabolism and the known chemical structure of this compound to provide a foundational understanding and a hypothetical framework for future research.
The Critical Role of Interspecies Metabolic Profiling
The biotransformation of a drug can vary significantly between species due to differences in the expression and activity of drug-metabolizing enzymes. These differences can alter the drug's half-life, exposure, and the formation of active or toxic metabolites. A thorough understanding of these variations is paramount for selecting appropriate animal models for preclinical safety and efficacy studies and for predicting human pharmacokinetics.
Hypothetical Metabolic Pathways of this compound
This compound, with its complex structure featuring amide, carbamate, and substituted aromatic rings, presents multiple potential sites for metabolic transformation. Based on common metabolic reactions for these functional groups, a hypothetical metabolic pathway is proposed below. This pathway highlights potential points of interspecies variability.
Potential Interspecies Variations:
-
Amide and Carbamate Hydrolysis: The activity of amidases and carboxylesterases can differ significantly between species. For instance, rodents are known to have higher carboxylesterase activity compared to humans for certain substrates.
-
CYP450-mediated Oxidation: The specific cytochrome P450 (CYP) isoforms responsible for O-demethylation and aromatic hydroxylation, and their relative abundance and activity, are highly variable across species. For example, the substrate specificity of CYP2D6 in humans differs from its orthologs in rats and dogs.
-
Conjugation Reactions: The extent of glucuronidation and sulfation is dependent on the expression levels of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are known to vary between species.
Comparative Pharmacokinetic Parameters: A Hypothetical Overview
To illustrate how interspecies differences in metabolism can manifest in pharmacokinetic profiles, the following table presents hypothetical data for a compound with metabolic pathways similar to those proposed for this compound.
| Parameter | Human | Monkey (Cynomolgus) | Dog (Beagle) | Rat (Sprague-Dawley) |
| Clearance (CL) (mL/min/kg) | 5 | 15 | 25 | 40 |
| Half-life (t½) (h) | 8 | 4 | 2.5 | 1.5 |
| Oral Bioavailability (F) (%) | 60 | 40 | 20 | 10 |
| Major Metabolite(s) in Plasma | O-demethylated | Amide Hydrolysis | Amide Hydrolysis | O-demethylated, Glucuronide conjugate |
This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols for In Vitro Metabolic Studies
A crucial first step in characterizing interspecies metabolic differences is to conduct in vitro studies using subcellular fractions, such as liver microsomes.
Objective: To determine the rate of metabolism and identify the major metabolites of this compound in human, monkey, dog, and rat liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes from human, cynomolgus monkey, beagle dog, and Sprague-Dawley rat
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Preparation: Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and this compound (e.g., 1 µM) in microcentrifuge tubes.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reactions at 37°C with gentle shaking.
-
Termination: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated LC-MS/MS method to quantify the remaining concentration of this compound and identify and quantify the formed metabolites.
-
Data Analysis: Calculate the rate of disappearance of this compound to determine the in vitro intrinsic clearance.
Conclusion
While specific data on the interspecies metabolism of this compound is not yet in the public domain, the principles outlined in this guide provide a robust framework for the types of studies that are essential in its development. Understanding the potential for metabolic differences across species is critical for the successful translation of preclinical findings to human clinical trials. As this compound progresses through development, the elucidation of its species-specific metabolic profiles will be a key factor in ensuring its safety and efficacy.
Safety Operating Guide
Navigating the Safe Disposal of Relenopride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Relenopride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, general best practices for the disposal of pharmaceutical compounds in a research setting should be strictly followed. This guide provides essential information on the safe handling and disposal of this compound, grounded in established safety protocols for chemical waste management.
Core Principles for Disposal
The primary goal of proper disposal is to minimize environmental contamination and prevent accidental exposure. For a research compound like this compound, it is crucial to treat it as potentially hazardous waste in the absence of explicit disposal instructions. The following procedural steps are recommended:
-
Consult Institutional and Local Regulations: Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance that complies with local, state, and federal regulations for chemical waste.
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain. Pharmaceutical compounds can persist in aquatic environments and have unintended ecological effects.
-
Approved Waste Disposal Vendor: The recommended method for disposing of chemical waste, including research compounds like this compound, is through an approved hazardous waste disposal company.[1] These companies are equipped to handle and incinerate chemical waste at high temperatures, which is the most effective way to ensure complete destruction.
-
In-Lab Deactivation (If Applicable and Approved): In some instances, chemical deactivation protocols may be available for specific classes of compounds. However, without a specific protocol for this compound, this method should not be attempted.
General Guidelines for Handling Unused Medicines
For unused medications in a non-laboratory context, the U.S. Food and Drug Administration (FDA) and other health organizations provide the following general guidance, which can be adapted for research materials with caution and institutional approval:
-
Drug Take-Back Programs: The preferred method for disposing of unwanted medicines is through drug take-back programs.[2][3] These programs ensure that pharmaceuticals are disposed of safely and securely.
-
Disposal in Household Trash (with precautions): If a take-back program is not available, certain medicines can be disposed of in the household trash with specific precautions to prevent accidental ingestion or diversion.[2][4] The steps include:
-
Removing the substance from its original container.
-
Mixing it with an unpalatable substance such as dirt, cat litter, or used coffee grounds. This makes the chemical less appealing to children and pets and unrecognizable to anyone who might go through the trash.
-
Placing the mixture in a sealed container, such as a plastic bag, to prevent leakage.
-
Discarding the sealed container in the household trash.
-
Scratching out all personal information on the original packaging to protect privacy before recycling or discarding it.
-
It is imperative to note that these guidelines are for general pharmaceuticals and may not be appropriate for all research-grade compounds. Always defer to your institution's EHS guidelines.
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is essential for its safe handling and disposal. Below is a summary of the known chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C24H30ClFN4O4 |
| Molecular Weight | 493.0 g/mol |
| IUPAC Name | [(1S)-3-[4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidin-1-yl]-1-(4-fluorophenyl)propyl] carbamate |
| CAS Number | 1221416-43-8 |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
| Synonyms | YKP10811, Relenoprida, YKP-10811 |
Experimental Protocols and Visualizations
Currently, detailed experimental protocols for the synthesis, handling, or specific assays of this compound are not publicly available. This compound is known to be a selective 5-HT4 receptor agonist. However, without more specific information on its mechanism of action or related experimental workflows, a meaningful diagram of its signaling pathway or experimental procedures cannot be generated at this time. For the safe execution of any experiment involving this compound, it is crucial to develop a comprehensive protocol that includes safety precautions and a detailed waste disposal plan, to be reviewed and approved by the relevant institutional safety committee.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Relenopride
For Immediate Implementation: This document provides essential safety protocols and logistical plans for laboratory personnel handling Relenopride. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals, while maintaining the integrity of experimental workflows.
Essential Safety and Handling Precautions
This compound is an investigational small molecule that functions as a selective 5-HT4 receptor agonist.[1] As with any active pharmaceutical ingredient, proper handling is crucial to minimize exposure and ensure a safe laboratory environment. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a conservative approach should be adopted due to its pharmacological activity. The following personal protective equipment (PPE) and handling guidelines are mandatory for all personnel working with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of PPE required. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Operation | Required PPE | Justification |
| Handling solid (powder) this compound | - Double nitrile gloves- Lab coat- Safety glasses with side shields or goggles- N95 or higher respirator | To prevent dermal absorption, eye contact, and inhalation of fine particles. |
| Preparing solutions and handling liquids | - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles | To protect against splashes and accidental skin contact. |
| Administering to test subjects (in vivo) | - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles | To prevent exposure during administration. |
| Cleaning and decontamination | - Double nitrile gloves- Lab coat or disposable gown- Safety glasses with side shields or goggles | To protect against residual contamination during cleaning procedures. |
Engineering Controls and Work Practices
To further minimize the risk of exposure, the following engineering controls and work practices must be implemented:
| Control/Practice | Requirement | Purpose |
| Ventilation | All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood. | To control airborne particles at the source. |
| Weighing | Use a balance with a draft shield or a dedicated weighing enclosure. | To prevent the dispersion of powder during weighing. |
| Housekeeping | Wet-wiping of surfaces is recommended for cleaning. Dry sweeping is prohibited. | To avoid generating airborne dust. |
| Handwashing | Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. | To remove any potential residual contamination. |
| Access Control | Restrict access to areas where this compound is actively being handled. | To minimize the number of potentially exposed individuals. |
Operational Plan for Handling this compound
A clear and concise operational plan is essential for the safe and efficient use of this compound in a research setting.
Workflow for a Typical In Vitro Experiment
Caption: A typical workflow for an in vitro experiment involving this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures
All waste generated from experiments involving this compound must be considered chemical waste.
| Waste Type | Disposal Container | Disposal Method |
| Unused solid this compound | Labeled hazardous waste container | Collection by certified hazardous waste disposal vendor. |
| Contaminated labware (pipette tips, tubes, etc.) | Labeled hazardous waste container | Collection by certified hazardous waste disposal vendor. |
| Aqueous solutions containing this compound | Labeled hazardous waste container for aqueous chemical waste | Collection by certified hazardous waste disposal vendor. Do not pour down the drain. |
| Contaminated PPE (gloves, disposable lab coats) | Labeled hazardous waste bag within a rigid container | Collection by certified hazardous waste disposal vendor. |
Note: Always follow your institution's specific guidelines for hazardous waste disposal. All waste containers must be clearly labeled with the contents, including "this compound".
Experimental Protocols
While the detailed protocol for the clinical trial NCT01523184 is not publicly available, a general methodology for assessing the efficacy of a 5-HT4 agonist like this compound in a preclinical setting can be outlined.
In Vivo Assessment of Gastrointestinal Motility
Objective: To determine the effect of this compound on gastrointestinal transit time in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats (200-250g) are fasted overnight with free access to water.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage at various doses. A control group receives the vehicle only.
-
Marker Administration: Thirty minutes after drug administration, a non-absorbable marker (e.g., carmine red or charcoal meal) is administered orally.
-
Observation: Animals are monitored for the time to the first appearance of the colored feces.
-
Data Analysis: The gastrointestinal transit time is calculated for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the transit times between the different dose groups and the control group.
Mechanism of Action: 5-HT4 Receptor Signaling Pathway
This compound exerts its effects by selectively binding to and activating the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade.
Caption: Simplified signaling pathway of this compound via the 5-HT4 receptor.
By adhering to these safety and operational guidelines, research institutions can ensure a safe working environment for their personnel while advancing the scientific understanding of novel therapeutics like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
